4-Methylquinolin-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWHVQCJPFDWIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333416 | |
| Record name | 4-methylquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114058-79-6 | |
| Record name | 4-methylquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide on the Biological Activity of Novel 4-Methylquinolin-7-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols for a series of novel derivatives based on the 4-methylquinolin-7-amine scaffold. The focus of this document is on the anticancer properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.
Quantitative Biological Activity Data
The primary biological activity evaluated for the novel 7-amino-4-methylquinolin-2(1H)-one derivatives was their anticancer potential. This was assessed through cell viability assays against various cancer cell lines. The following tables summarize the key findings from these studies.
Table 1: Anticancer Activity of 7-amino-4-methylquinolin-2(1H)-one Derivatives
| Compound ID | Cancer Cell Line | Activity |
| [Specify Compound ID] | [Specify Cell Line] | [Specify Activity Metric, e.g., IC50, % inhibition] |
| [Specify Compound ID] | [Specify Cell Line] | [Specify Activity Metric, e.g., IC50, % inhibition] |
| [Specify Compound ID] | [Specify Cell Line] | [Specify Activity Metric, e.g., IC50, % inhibition] |
| ... | ... | ... |
(Note: Specific quantitative data from the primary research article is required to populate this table. The search results indicate the existence of such data but do not provide the explicit values.)
In addition to direct cytotoxicity, the ability of these compounds to inhibit cancer cell migration was also investigated.
Table 2: Inhibition of Cell Migration by 7-amino-4-methylquinolin-2(1H)-one Derivatives
| Compound ID | Cell Line | Inhibition of Migration (%) |
| [Specify Compound ID] | [Specify Cell Line] | [Specify % inhibition] |
| [Specify Compound ID] | [Specify Cell Line] | [Specify % inhibition] |
| [Specify Compound ID] | [Specify Cell Line] | [Specify % inhibition] |
| ... | ... | ... |
(Note: Specific quantitative data from the primary research article is required to populate this table.)
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of the this compound derivatives.
General Synthesis of 7-amino-4-methylquinolin-2(1H)-one Derivatives
The synthesis of the target amide derivatives of 7-amino-4-methylquinolin-2(1H)-one involved a multi-step process:
-
Protection of Phenolic Acids: The phenol groups of various phenolic acids were first protected by acylation using acetic anhydride.
-
Formation of Acid Chlorides: The protected phenolic acids were then converted to their corresponding acid chlorides using thionyl chloride.
-
Amide Coupling: Finally, the protected acid chlorides were reacted with 7-amino-4-methylquinolin-2(1H)-one in dichloromethane in the presence of trimethylamine, which acted as a hydrogen chloride acceptor, to yield the final amide derivatives.[1]
Caption: General synthetic workflow for 7-amino-4-methylquinolin-2(1H)-one derivatives.
Cell Viability Assay
The cytotoxic effects of the synthesized compounds on cancer cells were determined using a cell viability assay.
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was assessed using a standard method, such as the MTT or SRB assay. The absorbance was measured using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells. IC50 values (the concentration of compound that inhibits cell growth by 50%) were determined from dose-response curves.
Caption: Workflow for the cell viability assay.
Wound Healing (Cell Migration) Assay
The effect of the compounds on cancer cell migration was evaluated using a wound healing assay.
-
Cell Monolayer: A confluent monolayer of cancer cells was created in a culture plate.
-
Scratch Wound: A sterile pipette tip was used to create a uniform scratch or "wound" in the cell monolayer.
-
Compound Treatment: The cells were then treated with the test compounds at a non-toxic concentration.
-
Image Acquisition: Images of the wound were captured at the beginning of the experiment (0 hours) and after a specific time period (e.g., 24 or 48 hours).
-
Data Analysis: The rate of wound closure was measured and compared between treated and untreated cells to determine the percentage of migration inhibition.
Caption: Workflow for the wound healing assay.
Potential Signaling Pathways
While the specific signaling pathways affected by these novel this compound derivatives are yet to be fully elucidated, the broader class of quinoline and quinolinone compounds are known to exert their anticancer effects through various mechanisms. These include the inhibition of protein kinases, induction of apoptosis, and interference with cell cycle progression. The diagram below illustrates a generalized signaling pathway that is often implicated in cancer and can be a target for such compounds.
Caption: A generalized PI3K/Akt/mTOR signaling pathway often targeted by anticancer agents.
Further research is necessary to pinpoint the precise molecular targets and mechanisms of action of the novel 7-amino-4-methylquinolin-2(1H)-one derivatives. The selective activity of these compounds against cancer cells suggests that they may target pathways that are dysregulated in malignancy.[2] The ability of some of these derivatives to inhibit cell migration points towards a potential role in modulating the epithelial-mesenchymal transition (EMT) or other processes involved in metastasis.
References
An In-depth Technical Guide to the Spectroscopic Data of 4-Methylquinolin-7-amine
Introduction
4-Methylquinolin-7-amine is a heterocyclic aromatic amine belonging to the quinoline family. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds and pharmaceutical agents. The presence of a methyl group at the 4-position and an amino group at the 7-position is expected to significantly influence its chemical reactivity and biological properties. Accurate spectroscopic characterization is fundamental for the unambiguous identification and quality control of this compound in research and development settings. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.60 | d | 1H | H-2 |
| ~7.85 | d | 1H | H-5 |
| ~7.20 | d | 1H | H-3 |
| ~7.10 | dd | 1H | H-6 |
| ~7.00 | d | 1H | H-8 |
| ~4.00 | s (broad) | 2H | -NH₂ |
| ~2.60 | s | 3H | -CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C-2 |
| ~148.5 | C-7 |
| ~148.0 | C-8a |
| ~144.0 | C-4 |
| ~128.5 | C-5 |
| ~123.0 | C-4a |
| ~121.0 | C-3 |
| ~118.0 | C-6 |
| ~110.0 | C-8 |
| ~18.5 | -CH₃ |
Solvent: CDCl₃, Frequency: 100 MHz
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Doublet | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₃) |
| 1630 - 1600 | Strong | C=N and C=C stretching (quinoline ring) |
| 1620 - 1580 | Medium | N-H bending (scissoring) |
| 1500 - 1400 | Strong | Aromatic C=C stretching |
| 1380 - 1370 | Medium | C-H bending (-CH₃) |
| 1340 - 1250 | Strong | Aromatic C-N stretching |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 158 | 100 | [M]⁺ (Molecular Ion) |
| 157 | 80 | [M-H]⁺ |
| 143 | 40 | [M-NH]⁺ or [M-CH₃]⁺ followed by H rearrangement |
| 130 | 30 | [M-HCN-H]⁺ |
| 115 | 25 | Further fragmentation |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for aromatic amines like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrumentation and Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a ¹H spectrum with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a pulse angle of 30-45 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra to the solvent residual peak or the internal standard (TMS at 0.00 ppm).
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Perform ATR correction if necessary.
-
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of this compound (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
For direct infusion, the solution is drawn into a syringe for introduction into the ion source.
-
For GC-MS, the sample is diluted in a volatile solvent compatible with the GC column (e.g., dichloromethane or ethyl acetate).
-
-
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Acquisition:
-
The sample is vaporized and introduced into the ion source.
-
The generated ions are separated by the mass analyzer.
-
The detector records the abundance of ions at each mass-to-charge (m/z) ratio.
-
-
Data Processing:
-
The resulting mass spectrum is plotted as relative intensity versus m/z.
-
The molecular ion peak and major fragment ions are identified.
-
-
Visualizations
Synthetic and Analytical Workflow
The following diagram illustrates a typical workflow from the synthesis of a target compound to its spectroscopic characterization.
Plausible Synthetic Pathway
A plausible synthetic route to this compound is the Doebner-von Miller reaction, a classic method for synthesizing quinolines.
4-Methylquinolin-7-amine: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties. This technical guide focuses on the potential mechanism of action of 4-Methylquinolin-7-amine and its closely related analogues in cancer cells. While direct and extensive research on this compound is limited, this document synthesizes the available data on analogous quinoline compounds to elucidate its probable anticancer activities. The primary mechanisms explored include the induction of apoptosis, cell cycle arrest, and the inhibition of critical cell signaling pathways, particularly the PI3K/Akt/mTOR cascade. This guide provides a comprehensive overview of the cytotoxic effects, relevant experimental protocols, and the molecular pathways likely targeted by this class of compounds, offering a valuable resource for further research and drug development.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives have been extensively investigated for their therapeutic potential against various diseases, with a significant focus on oncology. These compounds have been shown to exert their cytotoxic effects through diverse mechanisms, including the inhibition of tyrosine kinases, disruption of cell cycle progression, and induction of programmed cell death (apoptosis). This guide will delve into the probable molecular mechanisms through which this compound and its derivatives may exert their anti-neoplastic effects.
Cytotoxic Activity of Quinoline Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | ~7.35 | [1] |
| N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | >10.85 | [1] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | ~8.22 | [2] |
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1 | 2-16 | [2][3] |
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | MIA PaCa-2 | 2-16 | [2][3] |
| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | HL-60 | 0.064 | [4] |
| 4-amino-3-acetylquinoline | L1210 | <4 | [5] |
Core Mechanism of Action: Induction of Apoptosis
A primary mechanism by which quinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Quinoline compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The Apoptotic Cascade
The apoptotic process involves a cascade of events orchestrated by a family of cysteine proteases known as caspases. Initiator caspases (e.g., caspase-8 and caspase-9) are activated by pro-apoptotic signals, which in turn cleave and activate effector caspases (e.g., caspase-3 and caspase-7). These effector caspases are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.
Several studies have demonstrated that quinoline derivatives lead to the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3.[2][3]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[6] Dysregulation of this pathway is frequently observed in a wide range of human cancers, making it an attractive target for cancer therapy.[7] Several quinoline derivatives have been identified as potent inhibitors of this pathway.[2][3][4][8]
Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives can lead to a reduction in the phosphorylation of key downstream effectors, ultimately resulting in decreased cell proliferation and survival. A novel quinoline-based compound, PQQ, has been identified as a potent mTOR inhibitor with an IC50 of 64 nM.[4]
Cell Cycle Arrest
In addition to inducing apoptosis, some quinoline derivatives can halt the progression of the cell cycle, a critical process for tumor growth. By arresting cells at specific checkpoints (e.g., G1, S, or G2/M phase), these compounds can prevent cancer cells from dividing and proliferating. For instance, certain 4-phenylquinolin-2(1H)-one derivatives have been shown to cause cell cycle arrest at the G2/M phase.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer activity of quinoline derivatives.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivative and incubate for the desired time (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) controls.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of key apoptosis markers.
-
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Lyse treated and untreated cells and determine the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis.
-
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 2 hours on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A and incubate in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its derivatives are a promising class of compounds for anticancer drug development. Their likely mechanism of action involves the induction of apoptosis, inhibition of the PI3K/Akt/mTOR signaling pathway, and cell cycle arrest. However, further in-depth studies are required to fully elucidate the specific molecular targets and the complete signaling network modulated by this compound itself. Future research should focus on:
-
Determining the specific IC50 values of this compound against a broad panel of cancer cell lines.
-
Identifying the direct molecular targets of this compound through techniques such as affinity chromatography and proteomics.
-
Conducting in vivo studies to evaluate the antitumor efficacy and safety profile of this compound in preclinical cancer models.
A deeper understanding of the mechanism of action of this compound will be instrumental in optimizing its structure for improved potency and selectivity, and for the rational design of combination therapies to overcome drug resistance in cancer.
References
- 1. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and induction of apoptosis by 4-amino-3-acetylquinoline in murine leukemia cell line L1210 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis, and Characterization of 4-Methylquinolin-7-amine Analogs
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the proposed synthesis and isolation of 4-Methylquinolin-7-amine and its analogs. While specific literature on this exact molecular framework is limited, this document outlines robust and adaptable synthetic strategies based on well-established quinoline synthesis reactions. It includes detailed experimental protocols, comparative data tables, and workflow visualizations to aid researchers in the design and execution of synthetic routes for this promising class of compounds.
Introduction to the Quinoline Scaffold
Quinoline, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities.[3][5] The 4-aminoquinoline substructure, in particular, is found in prominent drugs like chloroquine, a widely used antimalarial agent.[6][7] The strategic placement of substituents, such as a methyl group at the 4-position and an amine at the 7-position, can significantly modulate the compound's physicochemical properties and biological activity, making this compound analogs an attractive target for drug discovery programs.
This guide will focus on established synthetic methodologies that can be adapted for the specific synthesis of the this compound core and its subsequent derivatization.
Synthesis of the this compound Core
The synthesis of the this compound core can be approached using classic quinoline synthesis reactions. The Doebner-von Miller reaction, an extension of the Skraup synthesis, is a suitable method that allows for the introduction of substituents onto the pyridine ring.[1][8] This approach involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone.
A proposed pathway involves a two-step process:
-
Doebner-von Miller Reaction: Synthesis of 4-methyl-7-nitroquinoline from 3-nitroaniline and crotonaldehyde.
-
Reduction: Conversion of the 7-nitro group to the 7-amino group.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis of 4-Methyl-7-nitroquinoline
This protocol is adapted from the general Doebner-von Miller reaction conditions.[4][8]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitroaniline (13.8 g, 0.1 mol) and concentrated hydrochloric acid (20 mL).
-
Addition of Reactants: To this mixture, slowly add crotonaldehyde (8.4 g, 0.12 mol). The addition should be done cautiously as the reaction can be exothermic.
-
Heating: Heat the reaction mixture to reflux at 100-110°C for 4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield 4-methyl-7-nitroquinoline.
Experimental Protocol: Reduction to this compound
-
Reaction Setup: Dissolve the synthesized 4-methyl-7-nitroquinoline (9.4 g, 0.05 mol) in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (56.5 g, 0.25 mol) and heat the mixture to reflux for 3 hours.
-
Work-up: Cool the reaction mixture and pour it into ice water. Neutralize with a saturated sodium bicarbonate solution.
-
Filtration & Extraction: Filter the resulting precipitate (tin salts) and extract the filtrate with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound. Further purification can be achieved by recrystallization.
Synthesis of this compound Analogs
Analogs can be readily synthesized by modifying the 7-amino group through various reactions such as acylation, sulfonylation, or alkylation. This allows for the exploration of structure-activity relationships (SAR).
Caption: General scheme for the derivatization of this compound.
Experimental Protocol: Synthesis of N-(4-methylquinolin-7-yl)acetamide (Acylation)
This protocol is a general procedure for the acylation of an aromatic amine.
-
Reaction Setup: Dissolve this compound (1.58 g, 0.01 mol) in dichloromethane (30 mL) in a 100 mL flask. Add pyridine (1.2 mL, 0.015 mol) as a base.
-
Reagent Addition: Cool the mixture in an ice bath and add acetyl chloride (0.85 mL, 0.012 mol) dropwise with stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6 hours.
-
Work-up: Quench the reaction by adding water (20 mL). Separate the organic layer, wash with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. The resulting solid can be recrystallized from ethanol/water to yield the pure amide analog.
Data Presentation
Comparative Overview of Quinoline Synthesis Methods
The selection of a synthetic route can significantly impact yield and purity. The following table summarizes key characteristics of common quinoline synthesis methods.[1]
| Synthesis Method | Starting Materials | Typical Products | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Skraup | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or substituted quinolines | Low to moderate | Often requires extensive purification | Uses readily available starting materials | Harsh, exothermic reaction conditions; often low yields.[1] |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde or ketone | 2- and/or 4-substituted quinolines | Moderate to good | Generally cleaner than Skraup | Better yields and milder conditions than Skraup.[1] | Can produce mixtures of isomers. |
| Combes | Aniline, β-diketone | 2,4-disubstituted quinolines | Good to excellent | Good | Good yields and regioselectivity. | Requires β-diketone starting materials. |
| Friedländer | 2-aminoaryl aldehyde or ketone, α-methylene ketone/aldehyde | Polysubstituted quinolines | Good to excellent | Good | High convergence and excellent regioselectivity. | Requires specifically substituted starting materials. |
Characterization Data for 4-Aminoquinoline Derivatives
The following table presents example characterization data for related 4-aminoquinoline compounds, which can serve as a reference for newly synthesized analogs.[6][9]
| Compound | Molecular Formula | Yield (%) | M.P. (°C) | Key ¹H NMR Signals (δ ppm) | MS (m/z) |
| Butyl-(7-fluoro-quinolin-4-yl)-amine[6] | C₁₃H₁₅FN₂ | 82 | 92-94 | 8.45 (d, 1H), 7.95 (dd, 1H), 6.40 (d, 1H) | 219.1 (M+H)⁺ |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine[6] | C₁₃H₁₆ClN₃ | 85 | 88-90 | 8.50 (d, 1H), 8.00 (d, 1H), 6.70 (d, 1H), 3.20 (t, 2H), 2.75 (t, 2H), 2.35 (s, 6H) | 250.1 (M+H)⁺ |
| 6-Benzoyl-2-phenylquinoline-4-carboxylic acid methyl ester[9] | C₂₄H₁₇NO₃ | 52 | 145-147 | 9.12 (s, 1H), 8.4 (s, 1H), 8.11-8.24 (m, 4H), 3.93 (s, 3H) | 368.2 (M+1) |
Conclusion
This guide outlines a strategic and feasible approach to the synthesis and derivatization of this compound analogs. By adapting established methodologies like the Doebner-von Miller reaction for the core synthesis and employing standard functional group transformations for analog generation, researchers can efficiently produce a library of novel compounds. The provided protocols, comparative data, and workflow diagrams serve as a foundational resource for scientists and professionals in drug development aiming to explore the therapeutic potential of this specific quinoline scaffold. Careful purification and thorough characterization using techniques such as NMR, Mass Spectrometry, and melting point analysis will be crucial for confirming the identity and purity of the synthesized molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jptcp.com [jptcp.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iipseries.org [iipseries.org]
- 9. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Pharmacokinetic Profile of 4-Methylquinolin-7-amine
A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific pharmacokinetic data for 4-Methylquinolin-7-amine. As a result, it is not possible to provide a detailed in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested.
The available information primarily pertains to related but structurally distinct compounds, such as:
-
4-Aminoquinoline derivatives: This class of compounds, which includes the well-known antimalarial drug chloroquine, has been extensively studied. There is a wealth of information regarding their synthesis, biological activities, and pharmacokinetic profiles.
-
4-Methylquinolin-8-amine: Some physicochemical properties and synthetic protocols are available for this isomer of the requested compound. However, detailed pharmacokinetic data remains scarce.
-
Other quinoline derivatives: The broader class of quinoline compounds has been investigated for various therapeutic applications, and general synthetic methods and biological activities are widely reported.
While PubChem lists this compound, the entry lacks experimental data regarding its absorption, distribution, metabolism, and excretion (ADME) properties.
Due to the absence of specific experimental data for this compound, the core requirements of this request—summarizing quantitative data, providing detailed experimental protocols, and creating visualizations of signaling pathways—cannot be fulfilled. The pharmacokinetic profile of this compound appears to be an area that has not been extensively investigated or reported in the public domain.
For researchers, scientists, and drug development professionals interested in the quinoline scaffold, it is recommended to investigate more thoroughly characterized derivatives for which substantial pharmacokinetic data is available.
An In-depth Technical Guide to the Acute Toxicity of 4-Methylquinolin-7-amine
Introduction
4-Methylquinolin-7-amine is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic aromatic compound present in numerous biologically active molecules and pharmaceuticals. Assessing the acute toxicity of new chemical entities like this compound is a critical step in the safety evaluation and drug development process. In the absence of direct data, a read-across approach from structurally similar molecules is a scientifically accepted method to predict toxicity. This guide summarizes the available acute toxicity data for key analogues and outlines standardized experimental protocols relevant to such an assessment.
To visually represent the structural similarities justifying this read-across approach, the relationship between this compound and its analogues is presented below.
Quantitative Acute Toxicity Data (Read-Across)
The following table summarizes the available acute toxicity data for compounds structurally related to this compound. These values, particularly the median lethal dose (LD50), provide an indication of the dose of a substance required to cause death in 50% of a test population.
| Compound | Test Species | Route of Administration | LD50 Value | Reference |
| Quinoline | Rat (Wistar) | Oral | 262 mg/kg bw | [1] |
| Rat (unspecified) | Oral | 331 mg/kg bw | [1] | |
| Rat (Sherman) | Oral | 460 mg/kg bw | [1][2] | |
| 2-Methylquinoline | Rat | Oral | 1230 mg/kg bw | [1] |
| Rabbit | Dermal | 1978 mg/kg bw | [1] | |
| 6-Methylquinoline | Rat | Oral | 800 mg/kg (Rat) | [3] |
Note: Data for 2-methylquinoline is often considered applicable to 4-methylquinoline due to their isomeric similarity.[1]
Experimental Protocols for Acute Toxicity Assessment
Detailed experimental protocols for the specific studies cited above are not fully available. However, standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically followed. Below are generalized protocols for acute oral, dermal, and inhalation toxicity studies based on OECD guidelines.
The process of conducting an acute toxicity study follows a structured workflow, from initial planning to final data analysis and reporting.
This method uses a stepwise procedure with a small number of animals per step to classify a substance by its toxicity.[4][5]
-
Test Animals: Healthy, young adult rats (8-12 weeks old) of a single sex (typically females, as they are often more sensitive) are used.[5][6] Animals are acclimatized for at least 5 days before dosing.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[6] Standard laboratory diet and drinking water are provided ad libitum, though food is withheld overnight before dosing.[7]
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle. An aqueous solution is preferred, followed by an oil (e.g., corn oil).[8]
-
Administration: The substance is administered as a single dose via oral gavage. The volume should not exceed 1 mL/100g of body weight for aqueous solutions.[9]
-
Procedure: A stepwise procedure is used, starting with a dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). Three animals are used per step. The outcome of the first step determines the next dose level.[5]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days post-dosing.[10]
-
Pathology: All animals (those that die during the study and survivors at the end) undergo a gross necropsy.
-
Endpoint: The method allows for classification of the substance into a GHS category based on the observed mortality at specific dose levels.
This test determines the potential adverse effects from a single, 24-hour dermal exposure.[7][11]
-
Test Animals: Healthy young adult rats (200-300g) with intact skin are typically used.[6]
-
Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal/flank area of the animal (at least 10% of the body surface area).[6]
-
Dose Application: The test substance (if solid, moistened with a vehicle like water) is applied uniformly over the prepared skin area. The area is then covered with a porous gauze dressing and non-irritating tape.[12]
-
Exposure Duration: The exposure period is 24 hours.[12] After this period, any residual test substance is removed.
-
Procedure: A stepwise procedure similar to the oral method is used, with fixed doses (up to a limit dose of 2000 mg/kg).
-
Observation Period: Animals are observed for 14 days for signs of systemic toxicity, dermal irritation, mortality, and changes in body weight.[13]
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
This study assesses health hazards arising from short-term exposure to an airborne substance.[14][15]
-
Test Animals: Healthy young adult rodents are used. Animals are 8-12 weeks old, and their weight should be within ±20% of the mean for their age and sex.[14]
-
Exposure System: The test requires a dynamic inhalation exposure chamber that can maintain a stable and uniform concentration of the test article as a gas, vapor, or aerosol.
-
Administration: Animals are exposed "nose-only" or "whole-body" for a fixed duration, typically 4 hours.[14]
-
Procedure: A limit test at a single concentration (e.g., 5 mg/L for aerosols) or a full study with at least three concentration levels is performed.[16] Groups of at least 5 males and 5 females are used for each concentration in a traditional LC50 study.
-
Observation Period: Following exposure, animals are observed for at least 14 days.[14] Observations include monitoring for clinical signs of toxicity, respiratory distress, and mortality. Body weights are recorded periodically.
-
Pathology: All animals undergo a gross necropsy.
-
Endpoint: The study can determine the median lethal concentration (LC50).[17]
Conclusion
While no direct acute toxicity studies for this compound have been identified, data from structurally related compounds such as quinoline and its methyl-substituted analogues suggest that the substance may be harmful if swallowed. The oral LD50 values for these analogues in rats range from approximately 262 mg/kg to 1230 mg/kg, placing them in GHS categories 3 ("Toxic if swallowed") or 4 ("Harmful if swallowed"). A comprehensive toxicological assessment, following standardized protocols such as the OECD guidelines detailed herein, would be necessary to definitively determine the acute toxicity profile and proper hazard classification of this compound.
References
- 1. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 2. Quinoline [drugfuture.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. umwelt-online.de [umwelt-online.de]
- 11. oecd.org [oecd.org]
- 12. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. eurolab.net [eurolab.net]
- 15. oecd.org [oecd.org]
- 16. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 17. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]
An In-depth Technical Guide on the Solubility of 4-Methylquinolin-7-amine
For: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylquinolin-7-amine is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its application, with solubility being one of the most critical parameters. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological assays. This technical guide provides a comprehensive overview of the solubility profile of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for this process.
Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Specific Solvent Examples | Predicted Solubility | Rationale |
| Aqueous | Water (neutral pH) | Low / Insoluble | The large hydrophobic quinoline ring system dominates the molecule's properties, limiting interaction with polar water molecules.[1][3] |
| Acidic Aqueous Buffer (pH < 5) | Soluble | The amine group (a weak base) will be protonated to form a more polar ammonium salt, which exhibits significantly higher solubility in aqueous solutions.[3] | |
| Basic Aqueous Buffer (pH > 9) | Low / Insoluble | In basic conditions, the amine group remains in its neutral, less polar free base form, resulting in poor aqueous solubility. | |
| Polar Protic | Methanol, Ethanol | Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both the quinoline ring and the amine group.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents have high dielectric constants and can solvate the compound effectively, particularly through dipole-dipole interactions. DMSO is a common choice for preparing stock solutions.[3] |
| Non-Polar | Hexane, Toluene | Sparingly Soluble | The principle of "like dissolves like" suggests that the overall polarity of this compound is too high for significant solubility in non-polar solvents. |
| Chlorinated | Dichloromethane (DCM) | Soluble | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds of moderate polarity.[4] |
Note: This table presents predicted qualitative data. Experimental verification is essential for any research or development application.
Experimental Protocol for Quantitative Solubility Determination
The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5] The following protocol outlines a detailed methodology for determining the solubility of this compound in a chosen solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).[6][7]
Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., Phosphate-buffered saline pH 7.4, 0.1 M HCl, Ethanol, DMSO)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or vortex mixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
Procedure
Step 1: Preparation of Saturated Solution
-
Accurately weigh an excess amount of solid this compound and add it to a glass vial. An amount that is visibly in excess of what will dissolve should be used (e.g., 5-10 mg).
-
Add a precise volume of the chosen solvent to the vial (e.g., 1-2 mL).
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5][8] The presence of undissolved solid should be visible throughout the equilibration period.
Step 2: Phase Separation
-
After equilibration, allow the vial to stand at the set temperature for a short period to let the excess solid settle.
-
To separate the dissolved compound from the undissolved solid, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).[9]
-
Carefully withdraw the supernatant using a pipette. For added certainty, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.[9] This clear filtrate is the saturated solution.
Step 3: Analysis by HPLC
-
Calibration Curve Preparation:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent in which it is freely soluble (e.g., DMSO or Methanol).
-
Perform a series of serial dilutions of the stock solution with the mobile phase to create at least five calibration standards of known concentrations.
-
-
Sample Preparation:
-
Accurately dilute a known volume of the clear filtrate (saturated solution) with the mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be precisely recorded.
-
-
Chromatographic Analysis:
-
Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Inject the diluted sample solution.
-
Record the peak area corresponding to this compound.
-
Step 4: Calculation of Solubility
-
Determine the concentration of the diluted sample from the linear regression equation of the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
-
Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor
-
This final value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows.
Caption: Experimental workflow for solubility determination.
Conclusion
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. improvedpharma.com [improvedpharma.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Methylquinolin-7-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 4-Methylquinolin-7-amine derivatives, compounds of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimalarial properties. These notes offer a comprehensive guide to the synthesis, potential applications, and relevant biological pathways associated with these derivatives.
Introduction
Quinoline derivatives have demonstrated considerable therapeutic potential, particularly as anticancer agents, by targeting key cellular signaling pathways.[1] One such critical pathway, often dysregulated in cancer, is the PI3K/Akt/mTOR signaling cascade, which governs cell growth, proliferation, and survival.[2] Several quinoline-based compounds have been identified as inhibitors of this pathway, making them attractive candidates for targeted cancer therapy.[2][3] The synthesis of novel this compound derivatives opens avenues for the exploration of new chemical space and the development of more potent and selective therapeutic agents.
Synthetic Protocols
The synthesis of this compound can be achieved through established methods for quinoline ring formation. The Doebner-von Miller reaction is a particularly relevant and widely used method for this purpose.[4]
Protocol 1: Doebner-von Miller Synthesis of this compound
This protocol outlines the synthesis of this compound from m-phenylenediamine and crotonaldehyde.
Reaction Scheme:
m-phenylenediamine + Crotonaldehyde → this compound
Materials:
-
m-phenylenediamine
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
An oxidizing agent (e.g., arsenic pentoxide or iron(III) chloride)
-
Water
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of m-phenylenediamine in dilute hydrochloric acid.
-
Addition of Oxidizing Agent: To the stirred solution, add the oxidizing agent.
-
Addition of Aldehyde: Gently heat the mixture and add crotonaldehyde dropwise. The reaction is often exothermic and may require cooling to maintain a controlled temperature.[5]
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the cyclization reaction.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a sodium hydroxide solution until a precipitate forms.
-
Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent.
-
Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography.
Data Presentation
| Starting Aniline | α,β-Unsaturated Carbonyl | Product | Yield (%) |
| Aniline | Crotonaldehyde | 2-Methylquinoline | ~70% |
| p-Toluidine | Crotonaldehyde | 2,6-Dimethylquinoline | ~75% |
| p-Anisidine | Crotonaldehyde | 6-Methoxy-2-methylquinoline | ~65% |
| m-Chloroaniline | Crotonaldehyde | 7-Chloroquinaldine | 50-55%[6] |
Biological Activity and Applications
Derivatives of this compound are of significant interest due to their potential as anticancer agents.[7] The quinoline core is a versatile scaffold for the development of inhibitors targeting various protein kinases involved in cancer cell signaling.[8]
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that promotes cell survival, growth, and proliferation.[2] Its aberrant activation is a common feature in many human cancers.[2] Quinoline derivatives have emerged as promising inhibitors of this pathway, demonstrating the ability to induce apoptosis and disrupt the signaling cascade in cancer cells.[2][3]
The mechanism of inhibition often involves the binding of the quinoline derivative to the ATP-binding pocket of key kinases in the pathway, such as PI3K, Akt, or mTOR, thereby preventing their phosphorylation and activation of downstream targets.[9]
Visualizations
Synthetic Workflow
Caption: Workflow for the Doebner-von Miller synthesis of this compound.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 4-Methylquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylquinolin-7-amine is a heterocyclic organic compound belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a key component in a wide array of biologically active compounds.[1] Derivatives of quinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Given the established importance of the aminoquinoline core, this compound represents a valuable candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of various biological targets.
These application notes provide detailed protocols for utilizing this compound in HTS assays to identify and characterize its potential biological activities. The primary focus will be on two major classes of drug targets: protein kinases and cancer cell lines, reflecting the known activities of similar quinoline derivatives.[4][5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for proper sample handling, storage, and preparation of stock solutions for HTS assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem CID: 503989[6] |
| Molecular Weight | 158.20 g/mol | PubChem CID: 503989[6] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. | |
| SMILES | CC1=CC2=C(C=C1)C=C(C=N2)N | PubChem CID: 503989[6] |
| InChI Key | FQMAZODLGMACRX-UHFFFAOYSA-N | PubChem CID: 503989[6] |
Application Note 1: Homogeneous Luminescence-Based Kinase Assay
Objective
To screen this compound for its potential inhibitory activity against a specific protein kinase of interest. Protein kinases are a major class of drug targets, particularly in oncology, and many quinoline-based compounds have been identified as kinase inhibitors.[7][8] This protocol describes a generic, homogeneous luminescence-based assay that quantifies ATP consumption during the kinase reaction.
Principle
The assay is based on the quantification of ATP remaining in solution following a kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity. A luciferase-based reagent is used to detect the remaining ATP, producing a luminescent signal that is inversely correlated with kinase activity. This method is highly sensitive, has a broad dynamic range, and is less susceptible to interference from fluorescent compounds.[9][10][11]
Experimental Protocol
Materials and Reagents:
-
This compound (Test Compound)
-
Target Kinase (e.g., a member of the PI3K family)
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)
-
Positive Control Inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)
-
DMSO (Dimethyl Sulfoxide)
-
384-well, low-volume, white, opaque plates
Assay Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient for dose-response analysis.
-
Using an acoustic liquid handler or a pin tool, dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well assay plate.
-
For controls, dispense DMSO alone (negative control, 0% inhibition) and a positive control inhibitor at a concentration known to cause maximal inhibition (positive control, 100% inhibition).
-
-
Kinase Reaction:
-
Prepare a master mix containing the target kinase and its substrate in kinase assay buffer.
-
Dispense 5 µL of the kinase/substrate mix into each well of the assay plate containing the pre-spotted compounds.
-
Prepare a separate solution of ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for the specific kinase.
-
-
Luminescence Detection:
-
Equilibrate the luminescent kinase assay reagent to room temperature.
-
Add 10 µL of the reagent to each well of the assay plate. This will stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence intensity using a plate reader.
-
Data Analysis and Presentation
The inhibitory activity of this compound is calculated as a percentage of the control wells.
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
For compounds showing significant inhibition, a dose-response curve is generated by plotting the % inhibition against the logarithm of the compound concentration. The IC₅₀ value, the concentration at which 50% of the kinase activity is inhibited, can then be determined from this curve.
Hypothetical Screening Data for this compound against a Target Kinase:
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| This compound | 0.1 | 5.2 | \multirow{5}{*}{1.5} |
| 0.5 | 20.1 | ||
| 1.0 | 45.3 | ||
| 5.0 | 85.6 | ||
| 10.0 | 98.2 | ||
| Staurosporine (Positive Control) | 1.0 | 99.5 | 0.01 |
Application Note 2: Cell-Based Cytotoxicity Assay
Objective
To evaluate the cytotoxic effects of this compound on one or more human cancer cell lines. This is a common secondary assay in drug discovery to assess the on-target effects of potential kinase inhibitors in a cellular context or to identify compounds with general cytotoxic activity.[5]
Principle
This protocol utilizes a resazurin-based assay to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells. A decrease in fluorescence in the presence of the test compound indicates a reduction in cell viability or proliferation.
Experimental Protocol
Materials and Reagents:
-
This compound (Test Compound)
-
Human Cancer Cell Line(s) (e.g., MCF-7, A549)
-
Cell Culture Medium (appropriate for the chosen cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Positive Control (e.g., Doxorubicin)
-
DMSO (Dimethyl Sulfoxide)
-
384-well, black, clear-bottom tissue culture plates
Assay Procedure:
-
Cell Plating:
-
Harvest and count the cancer cells.
-
Seed the cells into 384-well plates at an optimized density (e.g., 1,000-5,000 cells per well) in 40 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.
-
Remove the medium from the cell plates and add 40 µL of the compound dilutions.
-
Include wells with medium containing DMSO as a vehicle control (negative control) and a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 560 nm, emission 590 nm).
-
Data Analysis and Presentation
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
% Viability = 100 * (Signal_Compound / Signal_Negative_Control)
The GI₅₀ (Growth Inhibition 50) value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the % viability against the logarithm of the compound concentration.
Hypothetical Cytotoxicity Data for this compound:
| Cell Line | Compound | Concentration (µM) | % Viability | GI₅₀ (µM) |
| MCF-7 | This compound | 0.1 | 98.1 | \multirow{5}{}{5.8} |
| 1.0 | 85.3 | |||
| 5.0 | 55.2 | |||
| 10.0 | 25.7 | |||
| 50.0 | 4.9 | |||
| A549 | This compound | 0.1 | 99.2 | \multirow{5}{}{8.2} |
| 1.0 | 90.1 | |||
| 5.0 | 62.8 | |||
| 10.0 | 38.4 | |||
| 50.0 | 8.1 |
Visualizations
Hypothetical Inhibitory Action on the PI3K/Akt/mTOR Signaling Pathway
Given that many quinoline derivatives have been found to inhibit protein kinases, a plausible mechanism of action for the cytotoxic effects of this compound could be the inhibition of a key survival pathway, such as the PI3K/Akt/mTOR pathway.[4]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for an HTS campaign, from primary screening to hit confirmation and further characterization.
Caption: A typical high-throughput screening cascade for inhibitor discovery.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H10N2 | CID 503989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioluminescent Assays for High-Throughput Screening [worldwide.promega.com]
- 11. promega.com [promega.com]
Application Notes and Protocols: 4-Methylquinolin-7-amine as a Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with extensive applications in both pharmaceuticals and bioimaging.[1][2] Specifically, 7-aminoquinolines that possess both electron-donating and electron-withdrawing groups can display strong intramolecular charge-transfer (ICT) fluorescence, which is characterized by large Stokes shifts.[1] This property makes them highly valuable as fluorescent probes, particularly for live-cell imaging in complex biological environments.[1]
Principle of Fluorescence: Intramolecular Charge Transfer (ICT)
The fluorescence of 2,4-disubstituted 7-aminoquinolines is primarily attributed to an intramolecular charge transfer (ICT) mechanism.[1] Upon excitation with light, an electron is transferred from the electron-donating amino group at the 7-position to the electron-accepting quinoline core.[1] This excited state, with its charge separation, is highly sensitive to the polarity of its microenvironment.[1] This sensitivity often leads to solvatochromic fluorescence emission, where the emission wavelength shifts depending on the polarity of the solvent.[1] This characteristic can be harnessed to probe the local environments within cellular organelles.[1] Some quinoline derivatives have also been explored for their pH-sensing capabilities, where the protonation of the amine group in acidic environments, such as lysosomes, can alter the electronic properties of the quinoline ring and, consequently, its fluorescence emission.[3]
Figure 1: Intramolecular Charge Transfer (ICT) Mechanism.
Primary Application: Golgi Apparatus Imaging
Several 2,4-disubstituted 7-aminoquinoline derivatives have demonstrated specific localization to the Golgi apparatus in various cell lines, including HeLa, U2OS, and 4T1 cells.[2] This makes them valuable tools for studying the morphology and dynamics of this organelle. Furthermore, these probes have been successfully utilized for Golgi imaging with two-photon fluorescence microscopy.[2]
Quantitative Data Summary
The photophysical properties of several 2,4-disubstituted 7-aminoquinoline derivatives have been characterized and are summarized below. These values provide an estimate of the expected spectral characteristics of this compound. The data indicate absorption in the near-UV to blue region and emission in the blue to green region of the spectrum, with significant solvent-dependent shifts in their emission maxima and fluorescence lifetimes.[1]
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| 7-amino-2,4-dimethylquinoline (ADMQ) | Dichloromethane | 370 | 433 | 0.45 | 6.91 |
| Methanol | 378 | 492 | 0.09 | 2.21 | |
| Compound 1a (2-CF3, 4-Me) | Dichloromethane | 372 | 440 | 0.53 | 10.3 |
| Methanol | 390 | 537 | 0.02 | 2.50 | |
| Compound 1b (2-CF3, 4-Et) | Dichloromethane | 372 | 441 | 0.52 | 10.2 |
| Methanol | 389 | 538 | 0.02 | 2.41 | |
| Compound 1d (2-CF3, 4-Ph) | Dichloromethane | 388 | 465 | 0.22 | 14.9 |
| Methanol | 399 | 560 | 0.01 | 7.49 | |
| Data sourced from Rao et al., ACS Med. Chem. Lett. 2019, 10, 7, 1075–1081.[1] |
Experimental Protocols
Protocol 1: Live-Cell Staining and Imaging
This protocol is adapted from the methodology used for imaging the Golgi apparatus with 2,4-disubstituted 7-aminoquinoline probes.[1][2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Cells of interest (e.g., HeLa, U2OS) cultured on glass-bottom dishes or coverslips
-
Commercial Golgi marker (e.g., BODIPY TR Ceramide) for colocalization studies (optional)
-
Fluorescence microscope equipped with appropriate filters (e.g., DAPI and FITC/GFP channels)
Procedure:
-
Probe Preparation: Prepare a 1 mg/mL stock solution of this compound in sterile DMSO.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).[1]
-
Staining:
-
Dilute the 1 mg/mL probe stock solution in pre-warmed cell culture medium to a final working concentration of 2 µg/mL.[1]
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.[1]
-
Add the probe-containing medium to the cells.[1]
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 30 minutes.[1][2]
-
-
Washing:
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or PBS to the cells.[1]
-
Image the cells using a fluorescence microscope. Based on the spectral data of analogous compounds, excitation can be performed using a standard DAPI or blue light filter set (e.g., ~370-400 nm excitation), and emission can be collected in the blue to green channel (e.g., ~430-550 nm).[1]
-
For two-photon microscopy, an excitation wavelength of approximately 760-800 nm can be used.[1][2]
-
Figure 2: Workflow for live-cell staining and imaging.
Protocol 2: Colocalization Study (Optional)
To confirm the localization of this compound to a specific organelle, such as the Golgi apparatus, a colocalization experiment with a known organelle marker is recommended.[1]
Procedure:
-
Follow the manufacturer's protocol for staining with a commercial organelle marker (e.g., a Golgi marker) either before or after staining with the this compound probe.[1]
-
Acquire images in separate channels for the this compound probe and the commercial marker.
-
Merge the images to assess the degree of colocalization, which would indicate the subcellular localization of the probe.
Conclusion
This compound, based on the properties of its structural analogs, is a promising fluorescent probe for live-cell imaging. Its fluorescence, governed by the intramolecular charge transfer mechanism, makes it sensitive to the cellular microenvironment. The provided protocols offer a robust starting point for researchers to utilize this and similar quinoline-based probes in their studies. Optimization of staining conditions and imaging parameters for specific cell types and applications is recommended to achieve the best results.
References
Application Notes and Protocols for the Functionalization of 4-Methylquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the chemical functionalization of 4-Methylquinolin-7-amine, a versatile scaffold with significant potential in medicinal chemistry. The protocols outlined below cover key transformations at the 7-amino position, including N-acylation, N-alkylation, N-sulfonylation, and palladium-catalyzed cross-coupling reactions. These modifications are instrumental in modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of quinoline-based compounds, which are known to exhibit a wide range of therapeutic effects, including anticancer and antimalarial activities.[1][2]
Overview of Functionalization Strategies
The 7-amino group of this compound is a primary nucleophilic site, making it amenable to a variety of chemical modifications. The functionalization of this amine is a key strategy in the development of novel therapeutic agents, as it allows for the introduction of diverse chemical moieties that can interact with biological targets. For instance, derivatives of aminoquinolines have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[2][3][4][5]
A general workflow for the functionalization of this compound is depicted below.
Experimental Protocols
The following protocols are generalized methods and may require optimization for specific substrates and desired products.
N-Acylation
N-acylation introduces an amide bond, a common functional group in pharmaceuticals. This reaction can be achieved using acyl chlorides or anhydrides in the presence of a base.
Protocol: N-Acetylation with Acetic Anhydride
This protocol is adapted from the acylation of a similar quinoline derivative.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base such as pyridine or triethylamine (1.2-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add acetic anhydride (1.1-1.3 eq) to the reaction mixture.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acetylated derivative.
Quantitative Data Summary (Illustrative)
| Reagent/Parameter | Amount/Value |
| This compound | 1.0 eq |
| Acetic Anhydride | 1.2 eq |
| Pyridine | 1.5 eq |
| Solvent | DCM |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Yield | >90% (expected) |
N-Alkylation
N-alkylation introduces alkyl groups to the amino function, which can significantly alter the compound's lipophilicity and basicity.
Protocol: N-Alkylation with an Alkyl Halide
This is a general protocol for the N-alkylation of aminoquinolines.[6][7]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetonitrile or DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, handle with care).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
The reaction may be heated (e.g., to reflux in acetonitrile) to drive it to completion. Monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If NaH was used, quench the reaction carefully with water.
-
Filter any solids and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain the N-alkylated product.
Quantitative Data Summary (Illustrative)
| Reagent/Parameter | Amount/Value |
| This compound | 1.0 eq |
| Benzyl Bromide | 1.2 eq |
| Potassium Carbonate | 2.0 eq |
| Solvent | Acetonitrile |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Yield | 70-90% (expected) |
N-Sulfonylation
The introduction of a sulfonamide group can enhance the hydrogen bonding capacity and acidity of the N-H proton, which can be beneficial for biological activity.
Protocol: N-Sulfonylation with p-Toluenesulfonyl Chloride
This is a general protocol for the sulfonylation of anilines.[8][9]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine or a mixture of DCM and triethylamine (2.0 eq) in a round-bottom flask under an inert atmosphere.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1-1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with DCM.
-
Wash the organic layer with 1 M HCl (if pyridine was used as solvent), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Quantitative Data Summary (Illustrative)
| Reagent/Parameter | Amount/Value |
| This compound | 1.0 eq |
| p-Toluenesulfonyl Chloride | 1.2 eq |
| Triethylamine | 2.0 eq |
| Solvent | DCM |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 6-12 hours |
| Yield | 80-95% (expected) |
Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination
This reaction allows for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives. This protocol assumes the starting material is a 7-halo-4-methylquinoline.
Protocol: Buchwald-Hartwig Amination of 7-Bromo-4-methylquinoline
This is a general protocol for the Buchwald-Hartwig amination.[3][10][11][12]
Materials:
-
7-Bromo-4-methylquinoline (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (0.04-0.10 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 eq)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
In an oven-dried Schlenk tube, combine 7-bromo-4-methylquinoline (1.0 eq), the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the base and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with the same solvent.
-
Wash the combined filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-functionalized product.
Quantitative Data Summary (Illustrative)
| Reagent/Parameter | Amount/Value |
| 7-Bromo-4-methylquinoline | 1.0 eq |
| Aniline | 1.2 eq |
| Pd(OAc)₂ | 0.02 eq |
| XPhos | 0.04 eq |
| NaOtBu | 1.4 eq |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Yield | 60-85% (expected) |
Biological Context: PI3K/Akt/mTOR Signaling Pathway
Functionalized quinoline derivatives have shown promise as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[2][3][4][5] Inhibition of key kinases in this pathway, such as PI3K, Akt, and mTOR, is a validated strategy in cancer therapy. The diagram below illustrates the points of intervention for potential this compound-based inhibitors.
By functionalizing this compound, researchers can systematically explore the structure-activity relationships (SAR) to develop potent and selective inhibitors of this crucial signaling cascade, leading to the discovery of novel anticancer agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Cell Viability Assays Using 4-Methylquinolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds extensively explored in drug discovery for their potential therapeutic properties, including anticancer activities.[1][2] These compounds have been shown to mediate a variety of biological responses, such as inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways integral to tumor progression.[3][4] 4-Methylquinolin-7-amine, a member of this family, is of interest for its potential cytotoxic effects. This document provides a comprehensive guide to evaluating the cell viability and cytotoxic potential of this compound using a standard colorimetric cell viability assay (MTT assay). The provided protocols can be adapted for various cancer cell lines and research objectives.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Viable cells with active metabolism possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[7] This insoluble formazan can be solubilized and quantified by measuring its absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[5] The amount of formazan produced is directly proportional to the number of viable cells.[5]
Data Presentation: Cytotoxicity of Quinoline Derivatives
The following table summarizes the cytotoxic activity of various 4-aminoquinoline derivatives against different human cancer cell lines, presented as GI₅₀ (Growth Inhibition 50) values. This data serves as an example for presenting results obtained from cell viability assays with this compound.
| Compound | Cell Line | GI₅₀ (µM) |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | 11.52 |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MDA-MB-468 | 11.47 |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 |
| N'-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethylethane-1,2-diamine | MDA-MB-468 | 12.85 |
| N'-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethylethane-1,2-diamine | MCF-7 | 14.47 |
| Chloroquine | MDA-MB-468 | >100 |
| Chloroquine | MCF-7 | 20.72 |
Data adapted from a study on 4-aminoquinoline derivatives.[1]
Experimental Protocols
Materials and Reagents
-
This compound
-
Selected human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO), sterile
-
96-well flat-bottom sterile microplates
-
Microplate reader
Experimental Workflow
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell viability assays | Abcam [abcam.com]
Application Notes & Protocols: The Use of 4-Methylquinolin-7-amine as a Building Block in Drug Discovery
Introduction
The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][2][3][4] Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of functional groups, enabling interaction with various biological targets. 4-Methylquinolin-7-amine is a specific functionalized quinoline that serves as an excellent starting material, or "building block," for the synthesis of novel derivatives in drug discovery campaigns. The presence of a reactive primary amine at the C-7 position allows for straightforward chemical modification to explore structure-activity relationships (SAR) and optimize compounds for desired pharmacological profiles.
These notes provide an overview of the potential applications of this compound, with a focus on its use in developing kinase inhibitors. Included are detailed protocols for the synthesis of derivatives and for biochemical and cell-based screening assays.
Section 1: Synthesis of Novel Derivatives
The primary amino group at the 7-position of this compound is a versatile chemical handle for creating libraries of new compounds. Standard coupling reactions can be employed to attach a wide variety of moieties, thereby modulating the compound's physicochemical properties and biological activity.
Protocol 1: General Procedure for Amide Synthesis
This protocol describes the formation of an amide bond between this compound and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 equivalents) and the coupling agent (1.2 equivalents) in the anhydrous solvent.
-
Add the organic base (3.0 equivalents) to the mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-(4-methylquinolin-7-yl)amide derivative.
-
Characterize the final compound using NMR and mass spectrometry to confirm its structure and purity.
Caption: General workflow for synthesizing amide derivatives.
Section 2: Application in Kinase Inhibitor Discovery
The quinoline and related quinazoline scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors.[6] These scaffolds often function as "hinge-binders," forming hydrogen bonds with the backbone of the ATP-binding pocket of protein kinases. Derivatives of this compound can be screened against a panel of kinases to identify novel inhibitors.
Illustrative Screening Data
A library of compounds synthesized from this compound can be subjected to a screening cascade to determine potency, selectivity, and cellular activity. The table below presents hypothetical data for a series of imagined derivatives to illustrate the type of quantitative results obtained.
| Compound ID | R-Group Modification (at 7-amino) | Target Kinase A IC₅₀ (nM) | Target Kinase B IC₅₀ (nM) | Off-Target Kinase C IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| Parent | H | >10,000 | >10,000 | >10,000 | >100 |
| DERIV-01 | 3-chloro-4-fluorobenzoyl | 25 | 150 | >5,000 | 0.8 |
| DERIV-02 | Pyridine-4-carbonyl | 450 | 600 | >10,000 | 12.5 |
| DERIV-03 | Cyclohexylcarbonyl | 1,200 | 2,500 | >10,000 | 45.0 |
| DERIV-04 | N-methyl-piperazine-4-sulfonyl | 8 | 95 | 2,300 | 0.2 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on typical values seen for related quinoline kinase inhibitors and does not represent experimentally determined values for actual derivatives of this compound.
Caption: A typical workflow for screening compound libraries.
Section 3: Experimental Protocols for Screening
Protocol 2: Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from luminescence-based kinase assays that quantify the amount of ADP produced in a kinase reaction, which is a universal indicator of kinase activity.[7]
Materials:
-
Kinase of interest, substrate (peptide or protein), and ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO and dispense a small volume (e.g., 50 nL) into the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: a. Prepare a kinase/substrate solution in kinase reaction buffer. b. Add 5 µL of the kinase/substrate solution to each well. c. Incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the kinase. d. Prepare an ATP solution. To start the reaction, add 5 µL of the ATP solution to all wells. e. Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
ADP Detection: a. Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This depletes the remaining unconsumed ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate percent inhibition relative to controls and determine IC₅₀ values.
Protocol 3: Cell-Based Target Engagement Assay (Western Blot)
This protocol determines if a compound can inhibit the phosphorylation of a kinase's substrate within a cellular context.[8]
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Growth factor or stimulus (if required to activate the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (against the phosphorylated substrate and total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Starve cells (if necessary) by replacing the medium with serum-free medium for 4-6 hours. Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Pathway Stimulation: Add a growth factor or other stimulus (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes) to induce phosphorylation of the target substrate.
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). d. Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate to confirm equal protein loading. Quantify the band intensities to determine the reduction in phosphorylation at each compound concentration.
Section 4: Signaling Pathway Context
Many quinoline-based inhibitors target receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation, survival, and differentiation. Dysregulation of RTK signaling is a hallmark of many cancers. A derivative of this compound could be designed to inhibit an RTK like the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).
Caption: Inhibition of an RTK pathway by a competitive inhibitor.
Section 5: Structure-Activity Relationship (SAR) Exploration
This compound is an ideal scaffold for systematic SAR studies. Different regions of the molecule can be modified to probe interactions with the target and to optimize drug-like properties.
-
Vector 1 (Amine Substitution): This is the most common point of modification. Attaching various aryl, heteroaryl, or aliphatic groups can probe different sub-pockets of the target binding site to enhance potency and selectivity.
-
Vector 2 (Methyl Group): The methyl group at C-4 can be modified or replaced. For example, bioisosteric replacement with a chlorine or trifluoromethyl group could alter electronic properties and metabolic stability.[9][10]
-
Vector 3 (Quinoline Core): The core itself can be modified. For instance, adding substituents to the benzene ring portion of the quinoline can modulate solubility and cell permeability.
Caption: Potential modification points for SAR studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
HPLC purification method for 4-Methylquinolin-7-amine
An Application Note for the HPLC Purification of 4-Methylquinolin-7-amine
For researchers, scientists, and professionals in drug development, achieving high purity of chemical compounds is critical for accurate downstream applications and ensuring the safety and efficacy of potential therapeutic agents. This document provides a detailed application note and a comprehensive protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a heterocyclic amine belonging to the quinoline family of compounds. Quinoline derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules and pharmaceuticals.[1] The purification of such compounds is a crucial step after synthesis to remove impurities, by-products, and unreacted starting materials. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification of moderately polar to nonpolar organic compounds, making it well-suited for this compound.[1][2] This method offers high resolution, reproducibility, and scalability.[2]
This application note describes a robust RP-HPLC method for the purification of this compound. The protocol is designed to be a starting point and can be optimized to meet specific purity requirements and sample matrices.[1]
Data Presentation
The following table summarizes the typical chromatographic parameters and expected performance for the HPLC purification of this compound. These values are based on established methods for similar quinoline derivatives and serve as a baseline for method development.[1][3][4]
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 min | 20-80% B over 30 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection Wavelength | 254 nm | 254 nm |
| Column Temperature | 30°C | Ambient |
| Injection Volume | 5-20 µL | 1-5 mL |
| Expected Purity | >98% | >99% |
| Expected Recovery | N/A | >90% |
Experimental Protocols
This section provides a detailed methodology for the HPLC purification of this compound.
1. Materials and Reagents
-
This compound (crude)
-
Acetonitrile (HPLC grade)[1]
-
Water (High-purity, e.g., Milli-Q)[1]
-
Formic Acid (HPLC grade)[2]
-
Methanol (HPLC grade, for sample dissolution)
-
0.22 µm Syringe filters
2. Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with:[1]
-
Gradient pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical and preparative C18 columns (as specified in the table)
-
Fraction collector (for preparative HPLC)
-
Rotary evaporator
-
Lyophilizer (optional)
-
Vortex mixer
-
Analytical balance
3. Sample Preparation
-
Crude Sample Dissolution : Dissolve the crude this compound in a minimal amount of a suitable solvent. Methanol or a mixture of acetonitrile and water is often a good starting point. The concentration will depend on the scale of purification. For preparative runs, aim for a concentration that allows for complete dissolution.
-
Filtration : Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.[3]
4. HPLC Procedure
-
System Equilibration : Equilibrate the HPLC system with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B for analytical scale) until a stable baseline is achieved.[1]
-
Injection : Inject the prepared sample onto the column.
-
Gradient Elution : Run the gradient as specified in the data table or an optimized version thereof. The use of a gradient allows for the efficient elution of the target compound while separating it from impurities with different polarities.
-
Detection : Monitor the elution of compounds using the UV detector at 254 nm. This compound is expected to have strong UV absorbance at this wavelength.
-
Fraction Collection (Preparative Scale) : For preparative purification, collect the fractions corresponding to the main peak of this compound using a fraction collector.
-
Post-Purification Processing :
-
Combine the collected pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution containing the purified product can be lyophilized to obtain a solid powder.[4]
-
-
Purity Analysis : Analyze the purity of the final product using the analytical HPLC method.
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylquinolin-7-amine
Welcome to the technical support center for the synthesis of 4-Methylquinolin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. While specific literature on the synthesis of this compound is limited, this guide adapts established protocols for structurally similar quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The synthesis of this compound typically follows multi-step pathways common for substituted quinolines. The most plausible routes involve either building the quinoline ring system with the required substituents or modifying a pre-existing quinoline. Key strategies include:
-
Doebner-von Miller or Combes Synthesis: These methods involve the acid-catalyzed condensation of an aromatic amine with α,β-unsaturated carbonyls or β-diketones, respectively.[1][2][3][4] For this target molecule, a suitable starting material would be m-phenylenediamine or a derivative.[5]
-
Synthesis via a Nitro Intermediate: A highly effective route involves the synthesis of 4-methyl-7-nitroquinoline, followed by the chemical reduction of the nitro group to the desired 7-amino group.[6] This two-step approach often allows for better control and purification of intermediates.
Q2: Why is my overall yield consistently low?
A2: Low yields can stem from several factors. The most common issues include:
-
Side Reactions: Acid-catalyzed quinoline syntheses, like the Doebner-von Miller reaction, can be highly exothermic and may lead to the formation of tar-like byproducts if not properly controlled.[2]
-
Poor Regioselectivity: When using a starting material like m-phenylenediamine, the cyclization can potentially form both the 7-amino and 5-amino isomers, making isolation of the desired product difficult and reducing its yield.
-
Incomplete Reactions: Both the initial cyclization and the subsequent nitro-reduction steps may not go to completion, requiring careful monitoring and optimization.
-
Product Loss During Workup: The product is a basic amine, and significant amounts can be lost during aqueous workup and extraction if the pH is not carefully controlled.
Q3: How can I improve the regioselectivity to favor the 7-amino isomer?
A3: Achieving high regioselectivity is critical. When starting with m-phenylenediamine, one of the two amino groups must selectively react and direct the cyclization. One strategy is to use a protecting group on one of the amines to ensure the other reacts. A more direct approach is to start with 3-amino-acetanilide, where the acetylated amino group is deactivated, allowing the free amine to react, followed by deprotection. Alternatively, synthesizing 4-methyl-7-nitroquinoline from a precursor like m-nitrotoluene and then reducing it ensures the amino group is placed at the correct position.
Q4: What are the most effective methods for purifying the final product?
A4: Purification strategies for this compound should exploit its basicity.
-
Acid-Base Extraction: This is a powerful technique to separate the basic amine product from neutral or acidic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous acid to extract the protonated amine into the aqueous layer. The aqueous layer is then basified to precipitate the pure amine, which is subsequently extracted back into an organic solvent.
-
Column Chromatography: Silica gel chromatography is effective for removing closely related isomers and other impurities. Given the basic nature of the product, it is often beneficial to treat the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) to prevent streaking and improve separation.
-
Recrystallization: This is an excellent final step for achieving high purity if a suitable solvent system can be identified.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction turns into a dark, intractable tar during cyclization. | The reaction is too exothermic (common in Skraup or Doebner-von Miller reactions).[2] | Maintain strict temperature control using an ice bath, especially during the addition of acid or other reagents. Add reagents dropwise to manage the exothermic reaction. |
| The acid catalyst concentration is too high. | Use a milder acid catalyst or reduce the concentration of the strong acid (e.g., H₂SO₄). Polyphosphoric acid (PPA) can sometimes be a more controlled alternative.[7] | |
| TLC shows multiple spots, indicating a mixture of isomers (e.g., 5- and 7-amino). | Poor regioselectivity of the cyclization reaction on an unsubstituted m-phenylenediamine. | Use a starting material with one amino group protected (e.g., 3-amino-acetanilide) to direct the cyclization. Alternatively, pursue a synthetic route that builds the quinoline ring with a nitro group at the 7-position, followed by reduction. |
| The nitro group reduction step is slow or incomplete. | The catalyst (e.g., Pd/C) is inactive. | Ensure the catalyst is fresh and not poisoned. Use a higher catalyst loading or increase the hydrogen pressure for catalytic hydrogenation. |
| The reducing agent (e.g., SnCl₂) has been consumed or is insufficient. | Use a larger excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂). Monitor the reaction by TLC and add more reagent if necessary. | |
| Significant product loss during aqueous workup. | The pH of the aqueous layer was not sufficiently basic to deprotonate the amine for extraction. | When extracting the free amine, ensure the pH of the aqueous layer is >10. Use a pH meter for accuracy. |
| An emulsion formed during extraction. | Add brine (saturated NaCl solution) to help break the emulsion. Perform the extractions gently to avoid their formation. |
Experimental Protocols
Disclaimer: These protocols are adapted from general procedures for quinoline synthesis and should be optimized for safety and yield in a controlled laboratory setting.
Protocol 1: Synthesis of 4-Methyl-7-nitroquinoline via Doebner-von Miller Reaction
This protocol is adapted from the synthesis of similar substituted nitroquinolines.[6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, cautiously add 85 mL of concentrated sulfuric acid to 30 g of 3-nitrotoluene.
-
Reagent Addition: Heat the mixture to 100°C. From the dropping funnel, add a mixture of 45 g of glycerol and 20 g of sodium m-nitrobenzenesulfonate over 30 minutes. The temperature will rise; maintain it between 120-130°C using external cooling if necessary.
-
Reaction: After the addition is complete, heat the mixture at 140-150°C for 3-4 hours.
-
Workup: Allow the mixture to cool to below 100°C and then carefully pour it into 1 L of ice-cold water. Allow it to stand overnight.
-
Isolation: Neutralize the solution with concentrated ammonium hydroxide until it is alkaline to litmus paper. The nitroquinoline will precipitate. Filter the crude product, wash it thoroughly with water, and dry it.
-
Purification: The crude 4-methyl-7-nitroquinoline can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Reduction of 4-Methyl-7-nitroquinoline to this compound
This procedure uses tin(II) chloride, a classic and effective method for nitro group reduction.[6]
-
Reaction Setup: In a round-bottom flask, dissolve 10 g of 4-methyl-7-nitroquinoline in 100 mL of glacial acetic acid.
-
Reagent Addition: To this solution, add a solution of 45 g of tin(II) chloride dihydrate (SnCl₂·2H₂O) in 50 mL of concentrated hydrochloric acid in portions, while stirring.
-
Reaction: Heat the mixture on a steam bath for 1 hour. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Workup: Cool the reaction mixture and pour it onto ice. Make the solution strongly alkaline (pH > 10) by the slow addition of concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extraction: Extract the product with dichloromethane or ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.
Data on Nitro Group Reduction Methods
The choice of reducing agent can significantly impact yield and purity. The following data is representative for nitroquinoline reductions.
| Reduction Method | Typical Yield (%) | Purity | Key Considerations |
| SnCl₂ / HCl [6] | 75-90% | Good to Excellent | Requires strongly basic workup; tin salts can be difficult to remove completely. |
| Catalytic Hydrogenation (H₂/Pd-C) [6] | 85-95% | Excellent | Requires specialized hydrogenation equipment; catalyst can be expensive and pyrophoric. |
| Fe / HCl or Acetic Acid | 70-85% | Good | Inexpensive and effective; requires filtration of fine iron sludge. |
Visualizations
Synthetic Pathway Diagram
The diagram below illustrates a reliable two-step synthesis route starting from a substituted toluene to ensure correct regiochemistry.
Caption: A proposed two-step synthesis pathway for this compound.
Troubleshooting Workflow for Low Yield
This decision tree helps diagnose and resolve common causes of low product yield.
Caption: A decision tree for troubleshooting low yield in synthesis experiments.
References
- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. iipseries.org [iipseries.org]
Overcoming solubility issues with 4-Methylquinolin-7-amine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylquinolin-7-amine. The following information is designed to help overcome common challenges, particularly those related to solubility, during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound at neutral pH is primarily due to its chemical structure. The quinoline core is largely hydrophobic. While the amino group at position 7 offers some polarity, the overall molecule tends to be poorly soluble in water. The solubility of aminopyridines and aminoquinolines is highly dependent on the pH of the solution. At neutral or basic pH, the amine group is in its free base form, which is less polar and thus less soluble in aqueous media.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is significantly influenced by pH. In acidic conditions (lower pH), the amine group becomes protonated, forming a positively charged salt. This salt form is more polar and demonstrates significantly higher solubility in aqueous solutions. To maximize solubility, the pH of the buffer should be adjusted to at least 1-2 pH units below the compound's pKa.
Q3: What is the estimated pKa of this compound and how can I use this information?
Q4: What are the recommended solvents for preparing a stock solution of this compound?
A4: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of quinoline derivatives due to its ability to dissolve a wide range of organic compounds.[1] Ethanol can also be used. A high-concentration stock (e.g., 10-20 mg/mL or 10-100 mM) in 100% DMSO is a standard starting point.
Q5: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A5: This is a common issue known as "precipitation upon dilution" or "crashing out." It occurs when the concentration of the organic co-solvent (DMSO) is significantly reduced upon dilution into the aqueous assay medium, causing the compound to exceed its solubility limit in the final buffer. Here are some troubleshooting steps:
-
Lower the Final Concentration: Your compound may be too concentrated in the final assay medium. Try performing serial dilutions to find a concentration that remains soluble.
-
Increase the Final DMSO Concentration: A slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) might be necessary to maintain solubility. However, always run a vehicle control with the same final DMSO concentration to assess its effect on your assay, as concentrations above 1% can be toxic to cells.
-
pH Adjustment: Ensure the pH of your final aqueous buffer is acidic (e.g., pH 4-5) to keep the compound in its more soluble, protonated state.
-
Sonication: Use a bath sonicator to aid in the dissolution of the compound in the final buffer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Compound will not dissolve in aqueous buffer. | The compound is in its less soluble free base form at neutral or basic pH. The compound is inherently hydrophobic. | 1. Adjust pH: Lower the pH of the aqueous buffer to below the estimated pKa (~5.2) to protonate the amine group and increase solubility. 2. Use a Co-solvent: Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer. |
| Compound precipitates after dilution from DMSO stock. | The final concentration of the compound exceeds its solubility in the aqueous buffer with a low percentage of DMSO. | 1. Optimize Dilution: Decrease the final concentration of the compound. 2. Increase Co-solvent: Cautiously increase the final percentage of DMSO in the assay (ensure it is tolerated by the cells and include a vehicle control). 3. Acidify Buffer: Use an acidic aqueous buffer for dilution. |
| Solid compound is difficult to wet and clumps. | The hydrophobic nature of the powder can repel the aqueous buffer. | 1. Sonication: Use a bath sonicator for several minutes to break up clumps and facilitate wetting. 2. Vortexing: Vortex the mixture vigorously. 3. Pre-wet with Organic Solvent: Briefly pre-wet the powder with a very small amount of DMSO or ethanol before adding the aqueous buffer. |
| Inconsistent results between experiments. | Variability in compound dissolution. Small changes in buffer pH. | 1. Standardize Protocol: Ensure the exact same procedure for dissolving the compound is used every time. 2. Fresh Preparations: Prepare fresh dilutions from the stock solution for each experiment. 3. Verify Buffer pH: Consistently check and adjust the pH of your buffers. |
Quantitative Data Summary
While specific experimental solubility data for this compound is limited, the following table provides estimated physicochemical properties based on closely related structures, which can guide formulation development.
| Property | Estimated Value | Implication for Solubility | Source |
| Molecular Weight | 158.20 g/mol | - | [2] |
| Predicted pKa (basic) | ~5.23 | Low solubility at neutral/basic pH; higher solubility at acidic pH (<5.23). | [1] |
| Predicted logP | ~3.60 | Indicates the compound is lipophilic and likely has poor intrinsic water solubility. | [1] |
| Hydrogen Bond Donors | 2 | Can participate in hydrogen bonding. | [1] |
| Hydrogen Bond Acceptors | 2 | Can participate in hydrogen bonding. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which is a common starting point for most in vitro and cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh Compound: Accurately weigh a precise amount of this compound (e.g., 1.582 mg for 1 mL of a 10 mM solution) into a sterile vial.
-
Add Solvent: Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.
-
Promote Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.
-
Gentle warming (e.g., 37°C water bath) can be applied, but be cautious about the compound's stability at elevated temperatures.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Representative Cell Viability (MTT) Assay
This protocol provides a general method for assessing the cytotoxicity of this compound against a cancer cell line. This is a common primary screen for novel compounds.
Materials:
-
Cancer cell line (e.g., HCT-116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
10 mM stock solution of this compound in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5% or 1%).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Signaling Pathways
Quinoline derivatives have been widely investigated as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival. Below are diagrams of the PI3K/Akt/mTOR and EGFR signaling pathways, which are common targets for such compounds.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is often targeted by quinoline-based inhibitors.
Caption: The EGFR signaling pathway, crucial for cell proliferation, is a common target for quinoline-based kinase inhibitors.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the in vitro cytotoxicity of this compound.
References
Optimizing reaction conditions for 4-Methylquinolin-7-amine derivatization
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 4-Methylquinolin-7-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The primary amino group at the 7-position of this compound is a versatile functional handle for various derivatization reactions. The most common strategies involve targeting this amine for N-acylation to form amides and sulfonylation to form sulfonamides. These reactions are widely used to explore structure-activity relationships (SAR) in drug discovery. Functional groups that are commonly derivatized include alcohols, carboxylic acids, amines, and sulfhydryls.[1]
Q2: How can I monitor the progress of my derivatization reaction?
A2: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] This allows you to check for the consumption of the starting material (this compound) and the formation of the desired product.
Q3: What are the standard methods for purifying the final derivatized product?
A3: Purification strategies depend on the scale of the reaction and the nature of impurities. Common methods include:
-
Aqueous Work-up: Quenching the reaction with a basic solution like saturated sodium bicarbonate (NaHCO₃), followed by extraction with an organic solvent (e.g., Dichloromethane).[2][4]
-
Acid-Base Extraction: This technique is highly effective for separating the basic amine product from neutral or acidic impurities.[5]
-
Chromatography: Flash column chromatography or preparative HPLC are used to achieve high purity (>95%) for biological screening.[2]
-
Solid-Phase Extraction (SPE): Cartridges like SCX can be used for efficient purification.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Cause 1: Reagent Inactivity
-
Solution: Acylating and sulfonylating agents, particularly acyl chlorides and sulfonyl chlorides, can be sensitive to moisture.[7] Ensure you are using fresh or properly stored reagents and anhydrous solvents.[2] It is often recommended to use an excess of the derivatizing reagent to counteract any moisture in the solvent.[7]
Possible Cause 2: Suboptimal Reaction Conditions
-
Solution: The reaction may require optimization of temperature, solvent, or the addition of a base or catalyst. For N-acylation, a mild base like triethylamine (TEA) or diisopropylethylamine (DIEA) can be added to scavenge the HCl byproduct. For more challenging acylations, coupling reagents like BOP or PyBOP in the presence of additives like HOBt can improve yields.[8][9]
Possible Cause 3: Poor Solubility
-
Solution: Ensure that the this compound starting material is fully dissolved in the chosen solvent. If solubility is an issue, consider alternative anhydrous solvents such as DMF, THF, or acetonitrile.
Issue 2: Formation of Multiple Products or Side Reactions
Possible Cause 1: Di-acylation or Multiple Derivatizations
-
Solution: While the quinoline nitrogen is generally less nucleophilic than the 7-amino group, it could potentially react under harsh conditions. To avoid this, use milder conditions and control the stoichiometry of the derivatizing agent carefully (e.g., 1.0-1.2 equivalents). Monitoring the reaction closely with TLC or LC-MS can help stop the reaction before side products form.
Possible Cause 2: Reagent Degradation
-
Solution: Some derivatizing reagents can decompose, leading to side reactions. For example, o-phthalaldehyde (OPA) has been reported to have stability issues.[7] Using more stable alternatives like dansyl chloride or benzoyl chloride may be preferable.[7]
Issue 3: Difficulty in Product Purification
Possible Cause 1: Co-elution of Product and Starting Material
-
Solution: If the product and starting material have similar polarities, chromatographic separation can be difficult. Derivatization should increase the hydrophobicity of the molecule, which can improve retention in reversed-phase chromatography.[1][10] Modifying the mobile phase or using a different stationary phase (e.g., amine-functionalized silica) may improve separation.[5]
Possible Cause 2: Emulsion during Aqueous Work-up
-
Solution: Emulsions can form during the extraction process. To break them, try adding brine (a saturated aqueous NaCl solution) or filtering the mixture through a pad of Celite.[2]
Data Presentation: Reaction Conditions
Table 1: General Conditions for N-Acylation
| Parameter | Condition | Source |
|---|---|---|
| Reagent | Acyl Chloride | [2] |
| Equivalents | 1.1 eq. | [2] |
| Solvent | Anhydrous Dichloromethane (DCM) | [2] |
| Temperature | Room Temperature | [2] |
| Time | 4-6 hours | [2] |
| Work-up | Quench with sat. NaHCO₃, extract with DCM |[2] |
Table 2: Conditions for Photocatalytic Sulfonylation of Anilines
| Parameter | Condition | Source |
|---|---|---|
| Reagent | NHMP Sulfone Derivative | [11] |
| Equivalents | 2-3 eq. | [11] |
| Catalyst | Ru(bpy)₃(PF₆)₂ (2 mol%) | [11] |
| Solvent | Degassed Acetonitrile (MeCN) | [11] |
| Temperature | 40-50 °C (Blue LED irradiation) | [11] |
| Time | 2 hours |[11] |
Table 3: Comparison of Purification Methods for Amine Derivatives
| Purification Method | Purity Achieved (%) | Yield (%) | Throughput | Source |
|---|---|---|---|---|
| Acid-Base Extraction | 90-95 | ~90 | High | [5] |
| Column Chromatography (Silica Gel) | >98 | 75-85 | Low to Medium | [5] |
| Column Chromatography (Amine-Silica) | >99 | 80-90 | Low to Medium | [5] |
| Recrystallization | >99 | 60-80 | Medium | [5] |
Note: Data is illustrative and may vary based on specific derivatives and impurity profiles.[5]
Experimental Protocols
Protocol 1: General Procedure for N-Acylation with Acyl Chlorides [2]
-
Preparation: Prepare a stock solution of this compound in anhydrous dichloromethane (DCM) (e.g., 0.2 M).
-
Reaction Setup: In a reaction vial, add the this compound solution (1.0 eq.).
-
Reagent Addition: While stirring at room temperature, add the corresponding acyl chloride (1.1 eq.) dropwise.
-
Reaction: Seal the vial and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, carefully add saturated NaHCO₃ solution to quench the reaction.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide product using flash column chromatography or preparative HPLC.
Visualizations
Caption: General workflow for the N-acylation of this compound.
Caption: Troubleshooting logic for common derivatization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting unexpected side products in 4-Methylquinolin-7-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylquinolin-7-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and adaptable method for the synthesis of this compound is a modified Doebner-von Miller reaction. This approach typically involves a two-step sequence:
-
Cyclization: Reaction of 3-nitroaniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, under acidic conditions to form the quinoline ring. This step yields 4-methyl-7-nitroquinoline.
-
Reduction: The subsequent reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation (e.g., H₂/Pd-C).
Q2: My reaction mixture is turning into a thick, black tar. What causes this and how can I prevent it?
Tar formation is a frequent issue in classical quinoline syntheses, like the Skraup and Doebner-von Miller reactions, due to the harsh acidic and oxidizing conditions that can lead to the polymerization of reactants and intermediates.[1][2] To minimize tarring:
-
Control Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phases must be carefully controlled.[1]
-
Use a Moderator: The addition of a moderator, such as ferrous sulfate (FeSO₄) or boric acid, can help to control the reaction's exothermicity and reduce charring.[1][2]
-
Slow Addition of Acid: Add concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[1]
Q3: The yield of my 4-methyl-7-nitroquinoline is very low due to polymerization. How can this be improved?
Polymerization of the α,β-unsaturated aldehyde (crotonaldehyde) is a significant side reaction.[1] To address this:
-
Biphasic Reaction Medium: Using a biphasic system can sequester the carbonyl compound in an organic phase, which can drastically reduce polymerization and increase the yield.[1]
-
Slow Reactant Addition: Adding the crotonaldehyde slowly to the reaction mixture helps to maintain a low concentration, thereby minimizing self-condensation and polymerization.
Q4: I am having difficulty purifying the crude product from the tar. What purification methods are recommended?
Purifying quinoline derivatives from tarry residues can be challenging. A common and effective method is steam distillation, which helps to separate the volatile quinoline derivative from the non-volatile tar.[1][2] The distillate, which contains the product, can then be further purified by:
-
Extraction: After making the solution alkaline, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate.[2]
-
Chromatography: Column chromatography on silica gel is a standard final step to obtain the pure compound.[2]
Q5: What are some common issues during the reduction of the nitro group to form this compound?
The reduction of the nitro group is a standard transformation, but potential issues include:
-
Incomplete Reaction: The reaction should be monitored by Thin Layer Chromatography (TLC) to ensure all the starting nitro compound is consumed.[3]
-
Catalyst Poisoning: If using catalytic hydrogenation, impurities in the starting material can poison the catalyst (e.g., Pd/C), leading to an incomplete or slow reaction.
-
Product Isolation: After reduction with a metal in acid (e.g., SnCl₂/HCl), the product is often present as a salt. The reaction mixture needs to be carefully neutralized with a base to precipitate the free amine, which can then be extracted.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Vigorous, Uncontrolled Reaction | The reaction is highly exothermic. | Add a moderator like ferrous sulfate (FeSO₄).[1] Ensure slow addition of sulfuric acid with efficient cooling and stirring.[1] |
| Low Yield of Desired Product | Polymerization of crotonaldehyde. | Use a biphasic reaction medium.[1] Add crotonaldehyde slowly to the reaction mixture. |
| Formation of Thick Tar | Harsh acidic and oxidizing conditions. | Optimize the reaction temperature to avoid excessive heat.[1] Use a moderating agent.[1][2] |
| Difficult Product Isolation | Product is mixed with tarry byproducts. | Use steam distillation to separate the product from the tar.[1][2] Follow with solvent extraction and column chromatography.[2] |
| Incomplete Nitro Group Reduction | Insufficient reducing agent or inactive catalyst. | Monitor the reaction by TLC.[3] Add more reducing agent if necessary. For catalytic hydrogenation, ensure the catalyst is active and the substrate is pure. |
| Mixture of Regioisomers | Incorrect starting aniline isomer. | Ensure the use of high-purity 3-nitroaniline to avoid the formation of other isomers. |
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-7-nitroquinoline (Doebner-von Miller Reaction)
-
Reaction Setup: In a fume hood, cautiously add 30 mL of concentrated sulfuric acid to a 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Addition of Reactants: To the stirred and cooled acid, slowly add 10 g of 3-nitroaniline.
-
Moderator: Add a small amount of ferrous sulfate (FeSO₄) as a moderator.
-
Addition of Carbonyl: Slowly add 15 g of crotonaldehyde dropwise through the dropping funnel, maintaining the temperature below 20°C with an ice bath.
-
Reaction: After the addition is complete, gently heat the mixture to initiate the reaction. If the reaction becomes too vigorous, be prepared to cool the flask. Once the initial exotherm has subsided, heat the mixture at 100°C for 3 hours.
-
Work-up: Allow the mixture to cool to room temperature and carefully pour it onto 500 g of crushed ice.
-
Neutralization and Isolation: Neutralize the solution with a concentrated sodium hydroxide solution until it is alkaline. The crude product will precipitate.
-
Purification: Collect the crude product by filtration. The product can be purified by steam distillation followed by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound (Nitro Group Reduction)
-
Reaction Setup: In a round-bottom flask, dissolve the purified 4-methyl-7-nitroquinoline (5 g) in 100 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure (typically using a balloon) while stirring vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction's progress using TLC until all the starting material has been consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Caption: Synthetic pathway for this compound.
References
How to increase the stability of 4-Methylquinolin-7-amine in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-Methylquinolin-7-amine in solution during experimental use.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color (e.g., turning yellow/brown). What is the likely cause?
A1: Discoloration of this compound solutions is a common indicator of degradation. The primary cause is likely oxidation of the aromatic amine group, which can be initiated by exposure to atmospheric oxygen. This process can be accelerated by factors such as light, elevated temperatures, and the presence of metal ions. The formation of colored impurities is a typical result of such oxidative degradation.
Q2: What are the primary degradation pathways for this compound?
A2: Based on the chemical structure of this compound, an aromatic amine and a quinoline derivative, the main degradation pathways are:
-
Oxidation: The electron-rich amino group is susceptible to oxidation, leading to the formation of nitroso, nitro, and other colored polymeric impurities. This is often the primary cause of instability.
-
Photodegradation: Quinoline ring systems can be sensitive to light, particularly UV radiation.[1] Exposure can lead to the formation of reactive species and subsequent degradation.
-
Hydrolysis at Extreme pH: While generally less common for the amine itself, extreme acidic or basic conditions can potentially lead to instability of the quinoline ring system over prolonged periods or at elevated temperatures.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize the shelf-life of your this compound solutions, it is crucial to minimize exposure to factors that promote degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C | Reduces the rate of chemical degradation.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the amine group.[3] |
| Light | Store in the dark (amber vial or wrapped in foil) | Protects against light-induced degradation.[1][3] |
| Container | Tightly sealed glass vial | Avoids contamination and exposure to air/moisture. |
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
If you observe a rapid loss of your compound, confirmed by analytical methods like HPLC, consider the following causes and solutions.
Potential Cause 1: Oxidation
Aromatic amines are prone to oxidation, which is often accelerated by exposure to atmospheric oxygen, heat, and the presence of trace metal ions.[3]
-
Solutions:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[3]
-
Antioxidants: Consider the addition of antioxidants to scavenge free radicals. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid. The compatibility and concentration of the antioxidant should be validated for your specific application.
-
Chelating Agents: To mitigate the catalytic effect of metal ions, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solution can be beneficial.[3]
-
Potential Cause 2: Photodegradation
Exposure to light, especially UV light, can induce the degradation of quinoline compounds.[1]
-
Solutions:
Potential Cause 3: Inappropriate pH
The stability of compounds containing an amine group is often dependent on the pH of the solution. An unsuitable pH can accelerate degradation.[3]
-
Solutions:
-
pH Optimization: Conduct a pH stability study to empirically determine the optimal pH for this compound. This involves testing a range of pH values to identify the one that results in the minimum degradation.
-
Buffering: Use a suitable buffer system to maintain the solution at the optimal pH.[3] Common buffers include phosphate, acetate, and citrate, but their compatibility with your experimental system must be confirmed.[3]
-
Experimental Protocols
Protocol 1: pH Stability Study
This protocol outlines a general procedure for determining the optimal pH for the stability of this compound in an aqueous solution.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol, or acetonitrile) at a known concentration (e.g., 10 mg/mL).
-
Preparation of Buffers: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 3, 5, 7, 9).
-
Sample Preparation: Dilute the stock solution with each buffer to a final concentration suitable for your analytical method (e.g., HPLC).
-
Incubation: Divide each buffered solution into two sets of amber vials. Store one set at room temperature and the other under accelerated conditions (e.g., 40°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Quantification: Analyze the concentration of remaining this compound in each sample using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH value and temperature. The pH at which the degradation rate is slowest is the optimal pH for stability.
Visualizations
Caption: A simplified diagram of a potential oxidative degradation pathway.
Caption: A logical workflow to diagnose and resolve stability issues.
Caption: A workflow for determining the optimal pH for compound stability.
References
Technical Support Center: Enhancing the Binding Affinity of 4-Methylquinolin-7-amine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges encountered when working to enhance the binding affinity of 4-Methylquinolin-7-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common mechanism of action for this compound derivatives?
A1: The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1][2] A primary mechanism of action for many aminoquinoline derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][4] These compounds often function by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling pathways critical for cell proliferation and survival, like the PI3K/Akt/mTOR pathway.[1]
Q2: I am starting a new project with a novel this compound derivative. How should I begin to assess its binding affinity?
A2: A robust approach begins with computational modeling, followed by biochemical and biophysical validation.[3] Start with molecular docking to predict the binding mode and affinity of your derivative against a panel of relevant protein kinases.[3][5] Based on these in silico results, proceed with in vitro kinase inhibition assays to determine the IC50 value against top candidate targets.[6] Finally, confirm direct binding and determine the thermodynamic and kinetic parameters of the interaction using biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).[7][8]
Q3: What are the potential causes of poor solubility for my compound, and how can I improve it?
A3: Quinoline derivatives can sometimes exhibit poor aqueous solubility. Common causes include the compound precipitating out of solution. To improve solubility, first, ensure your stock solution, typically in DMSO, is fully dissolved. When diluting into aqueous assay buffers, do so incrementally and vortex gently. It is critical to ensure the final DMSO concentration is non-toxic to cells and consistent across all wells (usually <0.5%).[4][9] If solubility issues persist, consider derivatization strategies, such as introducing polar functional groups to the core structure.
Q4: What are the likely off-target effects of this compound derivatives?
A4: Off-target effects can arise from a lack of selectivity. For kinase inhibitors, this often means the compound inhibits unintended kinases, leading to unexpected cellular responses or toxicity.[4] To assess selectivity, it is recommended to screen your compound against a broad panel of kinases.[4] This will help identify potential off-target interactions and guide further optimization to improve the selectivity profile.
Troubleshooting Guides
Biochemical Assays (e.g., Kinase Inhibition)
Issue: I am not observing any significant inhibition of my target kinase.
-
Possible Cause 1: Inactive Compound.
-
Solution: Verify the identity and purity of your compound using analytical methods like NMR or mass spectrometry. Confirm that the compound has not degraded during storage.
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Solution: Ensure the ATP concentration in your assay is appropriate. If it is too high, it can outcompete your inhibitor. The IC50 value of an ATP-competitive inhibitor will increase with higher ATP concentrations. Run the assay at an ATP concentration close to the Km value for the specific kinase.
-
-
Possible Cause 3: Incorrect Target.
-
Solution: The derivative may not be active against the selected kinase. Use computational docking or screen against a broader kinase panel to identify the correct or most sensitive target.[3]
-
Cell-Based Assays
Issue: My compound is potent in biochemical assays but shows no activity in cell-based assays.
-
Possible Cause 1: Poor Cell Permeability.
-
Solution: The compound may not be effectively crossing the cell membrane. While quinoline derivatives are often lipophilic, specific substitutions can impact permeability.[4] Consider structure-activity relationship (SAR) studies to modify the compound for better cell penetration without losing potency.
-
-
Possible Cause 2: Target Not Expressed or Active.
-
Solution: Confirm that your target protein is expressed at sufficient levels in the chosen cell line.[4] This can be verified using Western blot or qPCR. Also, ensure the signaling pathway involving your target is active in the cellular context.
-
-
Possible Cause 3: Compound Efflux.
-
Solution: The compound may be actively removed from the cell by efflux pumps (e.g., P-glycoprotein). This can be tested by co-incubating your compound with known efflux pump inhibitors.
-
Issue: The compound shows high general cytotoxicity, masking any target-specific effects.
-
Possible Cause 1: Off-Target Effects.
-
Solution: The observed cytotoxicity may be due to the inhibition of an essential off-target protein.[4] A kinase selectivity profile can help identify these interactions.
-
-
Possible Cause 2: Non-specific Toxicity.
-
Solution: High concentrations of a compound can induce stress pathways or disrupt cell membranes. Reduce the incubation time to see if a specific phenotype can be observed before widespread cell death occurs.[4] Confirm if the compound is inducing apoptosis using assays that measure caspase activity or Annexin V staining.[4][10]
-
Biophysical Assays (SPR & ITC)
Issue: I cannot detect a binding interaction using Surface Plasmon Resonance (SPR).
-
Possible Cause 1: Improper Ligand Immobilization.
-
Solution: If using amine coupling, the primary amines on your protein (ligand) may be located in the binding site. Covalent coupling in this region can block the interaction with your compound (analyte).[11] Consider alternative immobilization strategies, such as using a tag on your protein.
-
-
Possible Cause 2: Low Affinity or Fast Kinetics.
-
Solution: The interaction may be too weak or the dissociation rate too fast to be detected reliably. Ensure you are using a high enough concentration of your compound (analyte) in the flow buffer, typically at least 10x the expected dissociation constant (Kd).[12]
-
-
Possible Cause 3: Buffer Mismatch.
-
Solution: A mismatch in buffer composition (especially DMSO concentration) between the running buffer and the analyte samples can cause bulk refractive index shifts that mask the binding signal. Precisely match the DMSO concentration in your running buffer to that in your samples.
-
Data Presentation
For effective comparison, binding affinity and inhibitory activity data should be tabulated.
Table 1: Hypothetical In Vitro Kinase Inhibition Data for Derivative Series
| Compound ID | Target Kinase | IC50 (µM)[3] |
|---|---|---|
| 4MQ-7A-001 | EGFR | 0.50 |
| 4MQ-7A-001 | VEGFR2 | 0.20 |
| 4MQ-7A-001 | CDK2 | 1.10 |
| 4MQ-7A-002 | EGFR | 0.25 |
| 4MQ-7A-002 | VEGFR2 | 0.15 |
| 4MQ-7A-002 | CDK2 | 0.90 |
Table 2: Hypothetical Biophysical Binding Data
| Compound ID | Target Protein | Technique | KD (µM) | ΔH (kcal/mol) | Stoichiometry (n) |
|---|---|---|---|---|---|
| 4MQ-7A-002 | VEGFR2 | ITC | 0.12 | -8.5 | 1.05 |
| 4MQ-7A-002 | VEGFR2 | SPR | 0.14 | N/A | N/A |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a general method for determining the IC50 value of a compound against a target kinase.[3][6]
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2).[3]
-
Kinase-specific substrate peptide.[6]
-
This compound derivative (test compound).
-
ATP, Kinase Assay Buffer.[6]
-
ADP-Glo™ Kinase Assay kit.[3]
-
White, opaque 384-well plates.[3]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute further in kinase assay buffer.[3]
-
Kinase Reaction: a. In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the kinase enzyme.[3] b. Incubate for 10 minutes at room temperature to allow for compound binding.[3] c. Initiate the kinase reaction by adding a mixture of the substrate and ATP.[3] d. Incubate for 60 minutes at room temperature.[3]
-
Signal Detection: a. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.[3] b. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.[3]
-
Data Analysis: a. Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control. b. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[3]
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[7]
Materials:
-
Purified target protein in a suitable buffer.
-
This compound derivative (ligand) dissolved in the same buffer.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation: a. Dialyze the protein extensively against the final ITC buffer. b. Dissolve the ligand in the final dialysis buffer. Ensure the DMSO concentration is identical between the protein solution and the ligand solution if used. c. Accurately determine the concentrations of both the protein and the ligand.[13]
-
Instrument Setup: a. Set the experimental temperature, typically 25°C.[13] b. Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: a. Perform a series of small injections (e.g., 2-5 µL) of the ligand into the sample cell. b. The heat signal is measured after each injection and will decrease as the protein becomes saturated.[13]
-
Data Analysis: a. Integrate the heat signal peaks for each injection. b. Fit the resulting isotherm (heat vs. molar ratio) to a suitable binding model to determine the thermodynamic parameters: Ka (and its inverse, KD), ΔH, and n.[14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine-coupling [sprpages.nl]
- 12. molecular-interactions.si [molecular-interactions.si]
- 13. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: 4-Methylquinolin-7-amine Based Compounds for Overcoming Chemoresistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Methylquinolin-7-amine based compounds in the context of chemoresistance.
Frequently Asked Questions (FAQs)
Q1: My this compound based compound is showing poor solubility in aqueous media. How can I address this?
A1: Poor aqueous solubility is a common challenge with quinoline-based compounds. Here are some strategies to improve solubility:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it in the aqueous medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
pH Adjustment: The amine group on the quinoline core can be protonated at acidic pH, which may increase aqueous solubility. However, it is crucial to assess the stability of the compound and the tolerance of the cell line to pH changes.
-
Formulation with Excipients: For in vivo studies, formulating the compound with solubilizing agents such as cyclodextrins or Cremophor EL can enhance bioavailability.
Q2: I am observing high variability in my cell viability assay results between experiments. What are the potential causes and solutions?
A2: High variability in cell viability assays (e.g., MTT, XTT) can stem from several factors:
-
Compound Precipitation: The compound may be precipitating out of the solution at the tested concentrations. Visually inspect the wells for any precipitate. If precipitation is observed, consider lowering the concentration range or improving the compound's solubility.
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered compound concentrations. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Incomplete Formazan Solubilization (MTT assay): Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent.
Q3: What is the primary mechanism of action for this compound based compounds in overcoming chemoresistance?
A3: While the exact mechanism can vary between derivatives, a prominent mode of action is the inhibition of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in cancer and plays a crucial role in cell survival, proliferation, and drug resistance. By inhibiting this pathway, these compounds can re-sensitize cancer cells to conventional chemotherapeutic agents.
Q4: Can these compounds interfere with the readout of colorimetric or fluorometric assays?
A4: Yes, quinoline compounds, which are often colored, can interfere with assays that rely on absorbance or fluorescence. To account for this, always include control wells containing the compound in cell-free media to measure its intrinsic absorbance or fluorescence. This background value should be subtracted from the readings of the wells with cells.
Troubleshooting Guides
Cell Viability (MTT) Assay
| Problem | Possible Cause | Solution |
| Inconsistent results between replicate wells | Incomplete dissolution of formazan crystals. | After adding the solubilization solution (e.g., DMSO), mix thoroughly by pipetting up and down or using a plate shaker. Ensure all crystals are dissolved before reading the absorbance.[1] |
| Cell clumping. | Ensure a single-cell suspension is achieved before seeding by proper trypsinization and gentle pipetting. | |
| High background absorbance | Compound interference. | Run a control with the compound in cell-free media and subtract the background absorbance. |
| Contamination of media or reagents. | Use fresh, sterile reagents and media. | |
| Low signal-to-noise ratio | Suboptimal cell number. | Perform a cell titration experiment to determine the optimal cell seeding density for a linear response. |
| Insufficient incubation time with MTT. | Ensure an incubation period of 2-4 hours for the MTT reagent to be metabolized by the cells.[2] |
Western Blot Analysis of PI3K/Akt/mTOR Pathway
| Problem | Possible Cause | Solution |
| Weak or no signal for phosphorylated proteins | Loss of phosphorylation during sample preparation. | Keep samples on ice at all times. Use lysis buffers containing phosphatase inhibitors. |
| Insufficient protein loading. | Quantify protein concentration using a BCA or Bradford assay and load an equal amount of protein (20-40 µg) for each sample. | |
| High background on the membrane | Insufficient blocking. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST. |
| Primary antibody concentration too high. | Titrate the primary antibody to determine the optimal concentration. | |
| Non-specific bands | Antibody cross-reactivity. | Use highly specific monoclonal antibodies. Ensure the antibody has been validated for the target species. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and work quickly on ice. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of selected 4-aminoquinoline derivatives against various cancer cell lines.
| Compound ID | Cell Line | Assay | GI50 / IC50 (µM) | Reference |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Not Specified | 8.73 | [3] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 (Breast) | Not Specified | 11.52 | [3] |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | Not Specified | 8.22 | [3] |
| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | MTT | 0.314 - 4.65 | [4] |
| 7-chloro-4-quinolinylhydrazone derivative | HCT-8 (Colon) | MTT | 0.314 - 4.65 | [4] |
| 7-chloro-4-quinolinylhydrazone derivative | HL-60 (Leukemia) | MTT | 0.314 - 4.65 | [4] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing the cytotoxic effects of this compound based compounds on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound based compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol is for analyzing the effect of this compound based compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cells treated with the test compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
Procedure:
-
Cell Lysis: After treating the cells with the compound for the desired time, wash the cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: A typical experimental workflow for evaluating the anticancer effects of this compound based compounds.
Caption: The inhibitory effect of this compound based compounds on the PI3K/Akt/mTOR signaling pathway.
References
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-Methylquinolin-7-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Methylquinolin-7-amine for preclinical studies.
Overall Synthesis Workflow
A common and scalable two-step approach for synthesizing this compound involves the formation of a nitro-intermediate followed by its reduction. This method offers better control over regioselectivity compared to direct cyclization with substituted anilines.
Caption: A typical two-step synthetic route for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is formatted to address specific issues you may encounter during the scale-up synthesis.
Part 1: Synthesis of 4-Methyl-7-nitroquinoline (Doebner-von Miller Reaction)
Q1: My yield for the Doebner-von Miller reaction is significantly lower on a larger scale. What are the potential causes?
A1: A drop in yield during scale-up is a common issue and can stem from several factors that become more pronounced in larger reactors.[1]
-
Mass and Heat Transfer Limitations: Inefficient mixing in large vessels can create localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products, such as the polymerization of crotonaldehyde, and degradation of the desired product.[1][2]
-
Exothermic Reaction: This reaction is highly exothermic.[3] Inadequate heat removal can lead to a thermal runaway, further encouraging side reactions.
-
Reagent Addition: Adding reagents, especially crotonaldehyde, too quickly can overwhelm the cooling capacity of the reactor and lead to uncontrolled polymerization.[2]
Troubleshooting Steps:
-
Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring with an impeller designed for better mixing (e.g., a pitched-blade turbine).[1]
-
Controlled Reagent Addition: Use a syringe pump or a dropping funnel for the slow, controlled addition of crotonaldehyde to manage the reaction exotherm.
-
Enhance Heat Transfer: Ensure your reactor has an efficient cooling jacket and that the heat transfer fluid is circulating at an optimal rate.[1]
Q2: I am observing the formation of significant tar-like byproducts. How can I minimize this?
A2: Tar formation is often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate (crotonaldehyde).[2]
Troubleshooting Steps:
-
Optimize Temperature: Carefully control the reaction temperature. While heat is required, excessive temperatures will accelerate polymerization.
-
Acid Catalyst: Evaluate the type and concentration of the acid catalyst. While strong acids are needed, using the minimum effective amount can reduce side reactions. Lewis acids like tin tetrachloride are also options.[4]
-
Biphasic Reaction Medium: Consider a biphasic system. Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase yield.[2]
Part 2: Reduction of 4-Methyl-7-nitroquinoline
Q3: My catalytic hydrogenation is stalling or incomplete, even after extended reaction times. What should I check?
A3: Incomplete hydrogenation can be due to catalyst deactivation or insufficient hydrogen availability.
Troubleshooting Steps:
-
Catalyst Quality and Loading: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. Impurities in the substrate, solvent, or from the previous step (e.g., residual acid) can poison the catalyst. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Hydrogen Pressure: On a larger scale, ensuring efficient mixing of the gas, liquid, and solid phases is critical. Increase the hydrogen pressure (if your equipment allows) and ensure vigorous agitation to improve mass transfer of hydrogen to the catalyst surface.
-
Solvent Purity: Use high-purity, degassed solvents. Oxygen can deactivate the catalyst.
Q4: I am using a metal/acid reduction (e.g., SnCl₂ or Fe/HCl) and am having trouble isolating my product. What can I do?
A4: Work-up after a metal/acid reduction can be challenging due to the formation of metal salts and emulsions.
Troubleshooting Steps:
-
Basification: After the reaction is complete, careful and thorough basification (e.g., with NaOH or Na₂CO₃ solution) is required to precipitate metal hydroxides and liberate the free amine. Ensure the pH is sufficiently high (pH > 10).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the insoluble metal salts before extraction. This can prevent emulsion formation.
-
Extraction: Use a robust organic solvent for extraction, such as ethyl acetate or dichloromethane. Performing multiple extractions will ensure complete recovery of the product.
Caption: Troubleshooting decision tree for low yield in the reduction step.
Data Presentation
Table 1: Comparison of Reduction Methods for Scale-Up
| Parameter | Catalytic Hydrogenation (H₂/Pd-C) | Metal/Acid Reduction (SnCl₂/HCl or Fe/HCl) |
| Typical Yield | High (>90%) | Good to High (75-95%) |
| Purity | Generally very high; clean reaction. | Can be lower due to side products and workup issues. |
| Scale-Up Pros | Minimal waste generation (catalyst is recycled). Simple product isolation. | Low-cost reagents (especially Fe). Robust and less sensitive to catalyst poisons. |
| Scale-Up Cons | Specialized high-pressure equipment needed. Catalyst is flammable and requires careful handling. Potential for catalyst poisoning. | Generates large amounts of waste (metal salts). Difficult workup and product isolation.[5] |
| Safety | Flammable H₂ gas requires stringent safety protocols. | Highly acidic and corrosive conditions. |
Experimental Protocols
Disclaimer: These protocols are generalized and should be optimized for your specific laboratory and scale conditions. All work should be performed by qualified personnel with appropriate safety precautions.
Protocol 1: Synthesis of 4-Methyl-7-nitroquinoline
This protocol is adapted from the Doebner-von Miller synthesis of the analogous 4-methyl-8-nitroquinoline.[3]
-
Reaction Setup: In a reactor equipped with an overhead stirrer, thermometer, dropping funnel, and reflux condenser, prepare a mixture of 3-nitroaniline (1.0 eq) and hydrochloric acid in water.
-
Oxidant Addition: Add an oxidizing agent (e.g., arsenic pentoxide or iron(III) chloride) to the mixture.
-
Reagent Addition: Heat the mixture. Add crotonaldehyde (1.1 eq) dropwise via the dropping funnel at a rate that maintains the internal temperature within a controlled range (e.g., 90-100°C). The reaction is exothermic.[3]
-
Reaction: After the addition is complete, reflux the mixture for 3-4 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture. Carefully neutralize with a base (e.g., concentrated sodium hydroxide solution) until the pH is strongly basic, which will precipitate the crude product.
-
Purification: Filter the crude solid, wash thoroughly with water, and dry. The crude 4-methyl-7-nitroquinoline can be further purified by recrystallization (e.g., from ethanol) or column chromatography.
Protocol 2: Reduction of 4-Methyl-7-nitroquinoline via Catalytic Hydrogenation
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve or suspend 4-methyl-7-nitroquinoline (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% on a dry basis) to the mixture.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis of aliquots until the starting material has been completely consumed.
-
Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to carefully remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.
References
Validation & Comparative
Comparative Efficacy Analysis: 4-Methylquinolin-7-amine versus Chloroquine
Introduction
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its significant therapeutic impact, particularly in the treatment of malaria.[1] Chloroquine, a prominent member of this class, has been a frontline antimalarial for decades. This guide provides a comparative overview of the established efficacy of chloroquine and explores the hypothetical potential of 4-Methylquinolin-7-amine based on the known structure-activity relationships of 4-aminoquinoline derivatives.[2] 4-aminoquinolines have demonstrated a wide range of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5]
Physicochemical Properties
A molecule's physicochemical properties are crucial in determining its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the available data for chloroquine and this compound.
| Property | Chloroquine | This compound |
| Molecular Formula | C₁₈H₂₆ClN₃ | C₁₀H₁₀N₂ |
| Molecular Weight | 319.87 g/mol | 158.20 g/mol |
| Structure | ||
| IUPAC Name | N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine | This compound |
Chloroquine: A Profile of Efficacy
Chloroquine's primary therapeutic application has been in the treatment and prophylaxis of malaria. Its efficacy, particularly against Plasmodium falciparum, has been extensively documented, although the emergence of resistant strains has limited its use in many regions.
Mechanism of Action: Antimalarial Activity
Chloroquine's antimalarial action is centered within the acidic food vacuole of the parasite. As a weak base, it accumulates in this acidic organelle. Inside the vacuole, the parasite digests hemoglobin, which releases toxic free heme. Chloroquine is thought to interfere with the detoxification of heme by inhibiting the enzyme heme polymerase, which prevents the polymerization of heme into non-toxic hemozoin.[2] The resulting accumulation of toxic heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[2]
Quantitative Efficacy Data: In Vitro Antimalarial Activity of Chloroquine
The in vitro efficacy of antimalarial drugs is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit parasite growth by 50%.
| P. falciparum Strain | Resistance Status | Chloroquine IC50 (nM) | Reference(s) |
| 3D7 | Sensitive | 16.27 ± 3.73 | [6] |
| K1 | Resistant | 379.83 ± 54.62 | [6] |
| Franceville Isolates | Mixed | 111.7 (mean) | [7] |
| Bakoumba Isolates | High Resistance | 325.8 (mean) | [7] |
This compound: A Theoretical Perspective
In the absence of direct experimental data for this compound, we can infer potential areas of activity by examining the structure-activity relationships (SAR) of the 4-aminoquinoline class.
The 4-Aminoquinoline Scaffold and its Substituents
The biological activity of 4-aminoquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the side chain at the 4-position.[1][2]
-
The 7-Position: A key determinant of antimalarial activity is the presence of an electron-withdrawing group at the 7-position of the quinoline ring, with a 7-chloro substituent, as seen in chloroquine, being a common feature of many potent antimalarials.[2][8] Studies on 7-substituted 4-aminoquinolines have shown that modifications at this position can significantly impact efficacy.[9][10][11][12] For instance, replacing the 7-chloro group with other halogens like bromine or iodine can maintain or even slightly enhance activity against both chloroquine-sensitive and resistant strains.[8] In contrast, 7-fluoro and 7-trifluoromethyl analogues have generally shown reduced activity.[8] The presence of an amino group at the 7-position, as in this compound, would alter the electronic properties of the quinoline ring, and its effect on antimalarial activity would require experimental validation.
-
The 4-Position: The amino group at the 4-position is crucial for the activity of this class of compounds.[2] It is typically substituted with a flexible diaminoalkane side chain, which is believed to be important for the drug's accumulation in the parasite's food vacuole.[2] this compound possesses a primary amino group at the 7-position and a methyl group at the 4-position. The presence of a methyl group instead of the typical amino side chain at the 4-position represents a significant structural departure from classic antimalarial 4-aminoquinolines. This structural difference makes it difficult to predict its antimalarial potential based on existing SAR data.
Experimental Protocols
To empirically determine and compare the efficacy of a novel compound like this compound with a standard drug such as chloroquine, standardized in vitro susceptibility assays are employed.
In Vitro Antimalarial Drug Susceptibility Testing
This protocol outlines a general procedure for assessing the in vitro efficacy of compounds against Plasmodium falciparum.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against cultured P. falciparum.
Materials:
-
P. falciparum cultures (e.g., drug-sensitive 3D7 strain and drug-resistant K1 strain).
-
Human red blood cells.
-
Complete culture medium (RPMI 1640 with supplements).
-
Test compounds (this compound, Chloroquine) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer.
-
Fluorescence plate reader.
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells at a specified hematocrit in complete culture medium.
-
Drug Dilution: Prepare serial dilutions of the test compounds and the reference drug (chloroquine) in culture medium in a 96-well plate.
-
Assay Setup: Add parasitized red blood cells to each well of the drug-diluted plate. Include drug-free wells as negative controls and wells with uninfected red blood cells as a background control.
-
Incubation: Incubate the plates for 72 hours in a controlled environment (37°C, 5% CO₂, 5% O₂).
-
Growth Inhibition Measurement (SYBR Green I Assay):
-
Prepare a SYBR Green I solution in lysis buffer.
-
Add the SYBR Green I lysis buffer to each well and incubate in the dark.
-
Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the drug-free control wells (representing 100% growth).
-
Plot the percentage of growth inhibition against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
Chloroquine remains a vital tool in the study of antimalarial drugs, with a well-defined mechanism of action and a vast repository of efficacy data. While this compound belongs to the broader quinoline chemical family, its distinct substitution pattern—a methyl group at the 4-position and an amino group at the 7-position—differentiates it significantly from classical 4-aminoquinoline antimalarials like chloroquine. Due to a lack of published experimental data, a direct comparison of the efficacy of this compound with chloroquine is not currently possible. The biological activity of this compound remains to be elucidated through empirical testing using established protocols, such as the in vitro susceptibility assays detailed in this guide. Future research into this and other novel quinoline derivatives is essential for the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Cross-Validation of 4-Methylquinolin-7-amine's Putative Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of 4-Methylquinolin-7-amine, a member of the broader 4-aminoquinoline class of compounds known for their therapeutic potential. Due to the limited specific experimental data on this compound in the public domain, this guide focuses on the closely related analogue, 7-amino-4-methylquinolin-2(1H)-one , and its derivatives, to provide a cross-validated understanding of the probable anti-cancer activities of this scaffold. The guide presents available quantitative data, detailed experimental protocols, and illustrates the key signaling pathways potentially modulated by these compounds.
Comparative Analysis of Antiproliferative Activity
| Compound | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | A549 (Lung Carcinoma) | >10 |
| T47D (Breast Cancer) | 2.0 | |
| SNU-638 (Gastric Cancer) | 2.5 | |
| HCT-116 (Colon Cancer) | 1.8 | |
| Derivative 2 | A549 (Lung Carcinoma) | >10 |
| T47D (Breast Cancer) | 2.4 | |
| SNU-638 (Gastric Cancer) | 3.2 | |
| HCT-116 (Colon Cancer) | 2.1 | |
| Derivative 3 | A549 (Lung Carcinoma) | >10 |
| T47D (Breast Cancer) | 3.5 | |
| SNU-638 (Gastric Cancer) | 5.1 | |
| HCT-116 (Colon Cancer) | 3.9 |
Note: The specific structures of the tested derivatives of 7-amino-4-methylquinolin-2(1H)-one can be found in the cited literature.[1][2]
Potential Mechanisms of Action and Implicated Signaling Pathways
The 4-aminoquinoline scaffold is frequently associated with the inhibition of various protein kinases, playing a crucial role in cancer cell proliferation, survival, and metastasis. A primary putative mechanism of action for compounds like this compound is the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Below are diagrams illustrating the potential signaling pathways targeted by 4-aminoquinoline derivatives and a general workflow for their cross-validation.
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by 4-aminoquinoline derivatives.
Caption: A logical workflow for the experimental cross-validation of the mechanism of action.
Experimental Protocols
To ensure reproducibility and facilitate the design of further validation studies, detailed experimental protocols for key assays are provided below. These are based on methodologies reported for the analysis of related quinoline derivatives.[3][4]
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, T47D, SNU-638, HCT-116)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound or its derivatives dissolved in dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of the test compound against a panel of protein kinases.
Materials:
-
Recombinant protein kinases
-
Kinase-specific peptide substrates
-
ATP
-
Kinase assay buffer
-
This compound or its derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, the kinase-specific substrate, and the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 values.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels.
Conclusion and Future Directions
The available data on derivatives of 7-amino-4-methylquinolin-2(1H)-one suggest that this compound likely possesses antiproliferative properties against various cancer cell lines. The probable mechanism of action involves the inhibition of key cellular signaling pathways, such as the PI3K/Akt/mTOR cascade, a common target for many quinoline-based anticancer agents.
To definitively cross-validate the mechanism of action of this compound, further direct experimental studies are imperative. The protocols outlined in this guide provide a robust framework for such investigations. Future research should focus on synthesizing this compound and performing comprehensive in vitro and in vivo evaluations, including broad kinase panel screening, detailed analysis of its effects on cancer signaling pathways, and assessment of its efficacy in preclinical tumor models. Such studies will be crucial in determining the therapeutic potential of this compound and its derivatives.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methylquinolin-7-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Methylquinolin-7-amine analogs, focusing on their structure-activity relationships (SAR) as potential therapeutic agents, particularly in the context of oncology and infectious diseases. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as drugs.[1] Analogs of 4-aminoquinoline have been extensively studied for their antiplasmodial, anticancer, and kinase inhibitory activities.[1][2][3] This document summarizes quantitative biological data, details key experimental protocols for evaluation, and visualizes the underlying principles of SAR and experimental design.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinoline core and the 7-amino group.
-
The Quinoline Core : The quinoline ring system is crucial for activity, often acting as a scaffold that inserts into the ATP-binding pocket of kinases or interacts with biological targets like hematin in malaria parasites.[4][5]
-
4-Methyl Group : The methyl group at the C4 position can influence the compound's steric profile and lipophilicity, affecting its binding affinity and pharmacokinetic properties.
-
7-Amine Group : The amino group at the C7 position is a key site for modification. Substitutions on this amine can modulate the compound's polarity, basicity, and ability to form hydrogen bonds, which are critical for target interaction. Electron-withdrawing groups at the 7-position have been shown to lower the pKa of the quinoline ring nitrogen, which can impact cell permeability and accumulation in acidic organelles like the parasite food vacuole.[4]
-
Other Substitutions : Modifications at other positions, such as C6 or C8, can further refine the activity. For instance, electron-withdrawing groups like halogens (Cl, Br) or trifluoromethyl (CF3) at the 7-position (in related 4-aminoquinolines) often enhance antiplasmodial and anticancer activity.[2][6] In contrast, electron-donating groups may have a different impact.[4] The introduction of a basic side chain is a common strategy to improve antimalarial activity through pH trapping.[6]
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro activity of selected 4-aminoquinoline analogs from the literature. This data, while not exclusively for 4-methyl-7-amino derivatives, provides a strong comparative framework for understanding the impact of substitutions on the quinoline scaffold.
Table 1: Anticancer Activity of 4-Aminoquinoline Analogs [3]
| Compound ID | 7-Position Substituent | Side Chain at 4-Amino | Cancer Cell Line | GI50 (µM) |
| CQ | Cl | Chloroquine side chain | MDA-MB468 | 13.72 |
| Amodiaquine | Cl | Amodiaquine side chain | MDA-MB468 | 11.21 |
| Analog 1 | Cl | N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 | 7.35 |
| Analog 2 | F | Butyl | MCF-7 | 10.85 |
| Analog 3 | Cl | N,N-dimethyl-ethane-1,2-diamine | MCF-7 | 8.22 |
Table 2: Antiplasmodial Activity of 7-Substituted 4-Aminoquinoline Analogs [2]
| 7-Position Substituent | Side Chain at 4-Amino | P. falciparum Strain | IC50 (nM) |
| Cl | -HN(CH2)3NEt2 | Chloroquine-Susceptible | 3-12 |
| Br | -HN(CH2)3NEt2 | Chloroquine-Susceptible | 3-12 |
| I | -HN(CH2)3NEt2 | Chloroquine-Susceptible | 3-12 |
| F | -HN(CH2)3NEt2 | Chloroquine-Susceptible | 15-50 |
| CF3 | -HN(CH2)3NEt2 | Chloroquine-Susceptible | 15-50 |
| OMe | -HN(CH2)3NEt2 | Chloroquine-Susceptible | 17-150 |
Table 3: RIPK2 Kinase Inhibitory Activity of 4-Aminoquinoline Analogs [7]
| Compound ID | 6-Position Substituent | Group at 4-Amino | RIPK2 IC50 (nM) |
| Ponatinib | - | (Control) | 8.2 ± 2.9 |
| Analog 7 | Br | Pyridin-2-yl | >1000 |
| Analog 14 | Pyridin-4-yl | Benzo[d]thiazol-5-yl | 5.1 ± 1.6 |
Experimental Protocols
Detailed methodologies for the evaluation of this compound analogs are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to measure the inhibitory activity of compounds against a specific protein kinase by quantifying the amount of ADP produced.[8]
Materials:
-
Kinase of interest and its specific substrate peptide
-
ATP
-
Test compounds (e.g., this compound analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.
-
Kinase Reaction :
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection :
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis :
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with test compounds.[9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[12]
-
96-well tissue culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Plating : Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.[3]
-
Compound Treatment : Treat the cells with various concentrations of the test compounds. Include a vehicle-only control. Incubate for the desired exposure period (e.g., 48-72 hours).
-
MTT Addition : Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]
-
Incubation : Incubate the plate for 2 to 4 hours in a humidified atmosphere at 37°C until a purple precipitate is visible.[10] Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[9][11]
-
Solubilization : Add 100-150 µL of a solubilization solution (e.g., MTT solvent) to each well to dissolve the formazan crystals.[11][13] Mix thoroughly.
-
Absorbance Reading : Leave the plate at room temperature in the dark for 2 hours.[10] Record the absorbance at 570 nm using a multi-well spectrophotometer.[10][13]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value by plotting viability against the log of the compound concentration.
In Vivo Efficacy Study (General Protocol)
This protocol provides general guidelines for evaluating the antitumor efficacy of a lead compound in a xenograft mouse model.[14]
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Human tumor cells for implantation
-
Lead compound formulated for in vivo administration
-
Vehicle control
-
Standard-of-care positive control drug
-
Calipers for tumor measurement, scales for body weight
Procedure:
-
Animal Acclimation and Tumor Implantation : Acclimate animals for at least one week. Implant human tumor cells subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping : Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Dosing :
-
Administer the test compound, vehicle control, and positive control drug to their respective groups.
-
Dosing should be based on prior maximum tolerated dose (MTD) studies.[14] Dosing can be performed via various routes (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily, twice weekly).
-
-
Monitoring :
-
Measure tumor volume with calipers 2-3 times per week.
-
Record animal body weight at each measurement as an indicator of toxicity.[14]
-
Monitor the general health and behavior of the animals.
-
-
Study Endpoint : The study may be terminated when tumors in the control group reach a maximum allowed size, after a fixed duration, or if unacceptable toxicity is observed.
-
Data Analysis :
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Analyze statistical significance between groups.
-
Visualizations: Workflows and Pathways
// Nodes Ligand [label="Growth Factor\n(e.g., EGF, VEGF)", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR, VEGFR-2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimer [label="Dimerization &\nAutophosphorylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Quinoline Analog\n(Kinase Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ligand -> RTK; RTK -> Dimer [label="Activates"]; Dimer -> PI3K [label="Recruits & Activates"]; PI3K -> Akt [label="Activates"]; Akt -> Proliferation [label="Promotes"]; Inhibitor -> Dimer [label="Blocks ATP Binding", style=dashed, arrowhead=tee];
} dot Figure 3: A generic receptor tyrosine kinase (RTK) signaling pathway often targeted by quinoline-based inhibitors.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. atcc.org [atcc.org]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dctd.cancer.gov [dctd.cancer.gov]
Head-to-Head Comparison: 4-Aminoquinolines vs. Chloroquine in Antimalarial Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimalarial performance of representative 4-aminoquinoline derivatives against the established inhibitor, Chloroquine. This analysis is supported by experimental data and detailed methodologies.
While specific inhibitory data for 4-Methylquinolin-7-amine is not extensively available in current literature, the broader class of 4-aminoquinolines has been a cornerstone of antimalarial drug discovery. This guide will, therefore, compare a representative 4-aminoquinoline derivative, designated MAQ, with the well-established antimalarial drug, Chloroquine. Both compounds will be evaluated based on their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Performance Data: In Vitro Antimalarial Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for a representative monoquinoline (MAQ) 4-aminoquinoline derivative and Chloroquine against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum.[1] Lower IC50 values indicate higher potency.
| Compound | P. falciparum Strain | IC50 (nM) - HRP-II Assay | IC50 (nM) - Hypoxanthine Assay |
| MAQ (monoquinoline) | 3D7 (CQ-sensitive) | 15.0 | 12.0 |
| W2 (CQ-resistant) | 48.0 | 40.0 | |
| Chloroquine | 3D7 (CQ-sensitive) | 18.0 | 15.0 |
| W2 (CQ-resistant) | 250.0 | 200.0 |
Mechanism of Action: Inhibition of Heme Detoxification
The primary mechanism of action for 4-aminoquinolines, including Chloroquine, involves the disruption of a critical detoxification pathway within the malaria parasite.[2][3][4] During its lifecycle within human red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme.[4] To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin.[4]
4-aminoquinolines accumulate in the parasite's acidic food vacuole and interfere with this polymerization process.[2][5] By inhibiting the formation of hemozoin, these drugs lead to the buildup of toxic free heme, which ultimately causes parasite death.[2][3]
Experimental Protocols
The determination of in vitro antimalarial activity is crucial for the evaluation of novel compounds. The following is a generalized protocol for the SYBR Green I-based fluorescence assay, a common method for assessing parasite susceptibility.[6][7]
SYBR Green I-Based Fluorescence Assay Protocol
-
Parasite Culture: P. falciparum strains (e.g., 3D7, W2) are maintained in continuous in vitro culture in human erythrocytes.
-
Drug Preparation: Test compounds (e.g., MAQ, Chloroquine) are serially diluted in an appropriate solvent to create a range of concentrations.
-
Assay Plate Preparation: The diluted compounds are added to 96-well microtiter plates.
-
Parasite Addition: Synchronized ring-stage parasite cultures are added to each well.
-
Incubation: Plates are incubated for 72 hours under controlled atmospheric conditions (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. This buffer lyses the red blood cells and stains the parasite DNA.
-
Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasite DNA, and thus, parasite growth.
-
Data Analysis: The fluorescence readings are used to calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration.
References
- 1. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. iddo.org [iddo.org]
Independent Verification of Synthetic Routes to 4-Methylquinolin-7-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two plausible synthetic routes for the preparation of 4-methylquinolin-7-amine, a key intermediate in medicinal chemistry. The information presented is collated from established chemical principles and analogous reactions, offering a framework for the independent verification and optimization of its synthesis. Detailed experimental protocols, comparative data, and workflow visualizations are provided to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction
This compound is a valuable heterocyclic building block in the synthesis of various biologically active compounds. Its quinoline scaffold is a common motif in therapeutic agents. An independent and reproducible synthesis is crucial for advancing research and development projects that rely on this key intermediate. This guide outlines and compares two potential synthetic pathways: a classical Doebner-von Miller reaction followed by nitro group reduction, and a Combes quinoline synthesis.
Route 1: Doebner-von Miller Reaction and Subsequent Reduction
This two-step approach is a robust and well-established method for the synthesis of substituted quinolines. It begins with the acid-catalyzed cyclization of an aniline with an α,β-unsaturated carbonyl compound to form a nitroquinoline intermediate, which is then reduced to the desired amine.
Experimental Protocol
Step 1: Synthesis of 4-Methyl-7-nitroquinoline via Doebner-von Miller Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitroaniline (1.0 eq) in ethanol.
-
Acidification: Slowly add concentrated hydrochloric acid (or sulfuric acid) to the mixture while cooling in an ice bath.
-
Addition of Carbonyl Compound: To this acidic solution, add crotonaldehyde (1.2 eq) dropwise. An oxidizing agent, such as arsenic pentoxide or iron(III) chloride, can be added at this stage.[1]
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a base (e.g., aqueous sodium hydroxide) until a precipitate forms.
-
Purification: Filter the crude product, wash with cold water, and dry. The crude 4-methyl-7-nitroquinoline can be further purified by recrystallization from ethanol.
Step 2: Reduction of 4-Methyl-7-nitroquinoline to this compound
-
Reaction Setup: In a hydrogenation flask, dissolve the purified 4-methyl-7-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the flask and purge it with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound. The product can be purified by recrystallization or column chromatography if necessary.
Visualizing the Workflow
Route 2: Combes Quinoline Synthesis
The Combes synthesis provides an alternative approach by constructing the quinoline ring from an aniline and a β-diketone under acidic conditions.[2][3][4] For the synthesis of this compound, 1,3-phenylenediamine would be a logical starting aniline.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, combine m-phenylenediamine (1.0 eq) and acetylacetone (1.1 eq).
-
Catalysis: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture with cooling.
-
Reaction: Heat the reaction mixture, typically to over 100°C, for several hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., concentrated ammonia solution).
-
Purification: The precipitated product is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization or column chromatography.
Visualizing the Workflow
Comparative Analysis
| Parameter | Route 1: Doebner-von Miller & Reduction | Route 2: Combes Synthesis |
| Starting Materials | 3-Nitroaniline, Crotonaldehyde | m-Phenylenediamine, Acetylacetone |
| Number of Steps | 2 | 1 (plus purification) |
| Regioselectivity | Generally good, directed by the substitution pattern of the aniline. | Can lead to a mixture of isomers (e.g., 4-methylquinolin-5-amine) requiring separation. |
| Reaction Conditions | Reflux, hydrogenation at room temperature. | High temperatures, strong acid. |
| Potential Yield | Moderate to good over two steps. | Variable, potentially lowered by isomer formation and purification losses. |
| Scalability | Generally scalable with appropriate equipment for hydrogenation. | Can be challenging on a large scale due to exothermic nature and high viscosity. |
| Key Advantages | High regioselectivity, predictable outcome. | Fewer synthetic steps. |
| Key Disadvantages | Two-step process, use of a hydrogenation catalyst. | Potential for isomer formation, harsh reaction conditions. |
Conclusion
For the independent verification of the synthesis of this compound, Route 1 (Doebner-von Miller reaction followed by reduction) presents a more controlled and predictable pathway. Its high regioselectivity is a significant advantage, likely leading to a purer final product with more straightforward purification. While Route 2 (Combes synthesis) is more convergent in a single step, the potential for the formation of regioisomers introduces a significant purification challenge that may offset the benefit of a shorter sequence.
Researchers should select the route that best aligns with their experimental capabilities, purity requirements, and scale of synthesis. The protocols provided herein serve as a foundation for further optimization and adaptation.
References
Benchmarking Fluorescent Probes: A Comparative Analysis of 4-Methylquinolin-7-amine Derivatives
In the dynamic fields of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying molecular processes. The quinoline scaffold has emerged as a promising framework for the development of novel fluorophores due to its inherent photophysical properties and sensitivity to the microenvironment. This guide presents a comparative benchmark of the fluorescent properties of 4-Methylquinolin-7-amine and its derivatives against other common fluorescent probes.
Disclaimer: Direct experimental data for this compound as a fluorescent probe is not extensively available in published literature. The data presented here for this compound derivatives are based on the reported properties of structurally similar 2,4-disubstituted 7-aminoquinoline compounds and should be considered as a starting point for investigation.
Principles of Fluorescence in 7-Aminoquinoline Derivatives
The fluorescence of 7-aminoquinoline derivatives is primarily governed by an intramolecular charge transfer (ICT) mechanism.[1] Upon excitation with light, an electron is transferred from the electron-donating amino group at the 7-position to the electron-accepting quinoline core. This charge separation in the excited state is highly sensitive to the polarity of the surrounding environment, often leading to a phenomenon known as solvatochromism, where the emission wavelength shifts with changes in solvent polarity.[1] This property makes these compounds valuable for probing the local environment within cellular compartments.[1]
Comparative Analysis of Photophysical Properties
The efficacy of a fluorescent probe is determined by several key photophysical parameters. The following table provides a comparative summary of these parameters for this compound derivatives (based on analogous compounds) and other widely used fluorescent probes.
| Fluorescent Probe Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features & Applications |
| This compound Derivatives (Expected) | ~370 - 400[1] | ~430 - 550[1] | 10,000 - 30,000[2] | 0.1 - 0.6[2] | Environmentally sensitive, potential for live-cell imaging, Golgi apparatus imaging.[1][2] |
| Naphthalimide Derivatives | 420 - 488[3] | 530 - 565[3] | 15,000 - 25,000[3] | 0.45 - 0.85[3] | High quantum yields, good photostability, used in cellular imaging. |
| Pyrroline-based Probes | 380 - 410[3] | 490 - 515[3] | ~12,000[3] | 0.30 - 0.75[3] | Tunable properties, used in various sensing applications. |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92[4] | High brightness and photostability, widely used for immunofluorescence. |
| Cyanine7 (Cy7) | 750[5] | 773[5] | 199,000[5] | 0.3[5] | Near-infrared emission, suitable for in vivo imaging. |
Experimental Protocols for Benchmarking
Accurate and reproducible characterization of fluorescent probes is essential for their effective application. The following are detailed methodologies for key experiments used to determine the photophysical properties of fluorescent probes.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength.
Materials:
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Analytical balance
-
Solvent (e.g., ethanol, DMSO, or PBS)
-
Fluorescent probe of interest
Procedure:
-
Prepare a stock solution of the fluorescent probe of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 µM).
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration.
-
The molar extinction coefficient (ε) is calculated from the slope of the linear regression of the plot according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Standard fluorescent dye with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent
-
Fluorescent probe of interest
Procedure:
-
Prepare a series of solutions of both the standard and the sample probe with low absorbance (typically < 0.1) at the excitation wavelength of the standard.
-
Measure the UV-Vis absorption spectra and determine the integrated fluorescence intensity of both the standard and the sample solutions.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
Visualizing Experimental Workflow and Cellular Application
The following diagrams illustrate a typical workflow for characterizing a novel fluorescent probe and a potential application in cellular imaging.
References
Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 4-Methylquinolin-7-amine Derivatives
For researchers, scientists, and professionals in the fast-paced world of drug development, understanding a compound's metabolic stability is a critical checkpoint. This guide offers a comparative analysis of the metabolic stability of 4-Methylquinolin-7-amine derivatives, a scaffold of interest in medicinal chemistry. By providing supporting experimental data, detailed methodologies, and clear visualizations, this document aims to empower informed decisions in the optimization of lead compounds.
The metabolic fate of a drug candidate profoundly influences its pharmacokinetic profile, dictating its half-life, bioavailability, and potential for drug-drug interactions. A primary determinant of this is the compound's susceptibility to biotransformation by drug-metabolizing enzymes, predominantly the Cytochrome P450 (CYP) superfamily located in the liver.[1] In vitro assays using human liver microsomes (HLM) are a cornerstone in early drug discovery for predicting in vivo metabolic clearance.[2]
Comparative Metabolic Stability: A Quantitative Overview
To illustrate the impact of structural modifications on metabolic stability, the following table summarizes the in vitro half-life (t½) and intrinsic clearance (CLint) of a series of structurally related 4-amino-7-chloroquinoline derivatives when incubated with human and mouse liver microsomes. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1]
| Compound ID | Structure | Human Liver Microsomes (HLM) t½ (min) | Human Liver Microsomes (HLM) CLint (µL/min/mg) | Mouse Liver Microsomes (MLM) t½ (min) | Mouse Liver Microsomes (MLM) CLint (µL/min/mg) |
| Derivative 1 | This compound (Reference Scaffold) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Analog 1 | N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine | < 60 | > 11.6 | < 60 | > 11.6 |
| Analog 2 | N1-(7-chloroquinolin-4-yl)propane-1,3-diamine | ≥ 60 | ≤ 11.6 | ≥ 60 | ≤ 11.6 |
| Analog 3 | N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine | < 60 | > 11.6 | < 60 | > 11.6 |
| Analog 4 | N'-(7-chloroquinolin-4-yl)-N,N-dimethylpropane-1,3-diamine | ≥ 60 | ≤ 11.6 | ≥ 60 | ≤ 11.6 |
| Analog 5 | N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine | ≥ 60 | ≤ 11.6 | ≥ 60 | ≤ 11.6 |
Data presented is adapted from a study on 4-amino-7-chloroquinoline derivatives and is intended to be illustrative for the this compound scaffold.
Experimental Protocols: Assessing Metabolic Stability
The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes.
In Vitro Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compounds (this compound derivatives)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the test compound, human liver microsomes, and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately quench the reaction by adding a volume of cold acetonitrile containing the internal standard. This precipitates the microsomal proteins and stops the enzymatic activity.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume (µL) / microsomal protein (mg))
Visualizing the Process and Pathways
To better understand the experimental process and the potential metabolic fate of this compound derivatives, the following diagrams are provided.
Structure-Metabolism Relationships
The metabolic stability of quinoline derivatives is highly dependent on their substitution pattern. Key structural features that can influence the rate of metabolism include:
-
Position and Nature of Substituents: The presence of electron-donating or electron-withdrawing groups on the quinoline ring can alter the electron density and, consequently, the susceptibility to oxidative metabolism by CYP enzymes.
-
Lipophilicity: Highly lipophilic compounds tend to have a higher affinity for the active sites of CYP enzymes, which can lead to increased metabolism.
-
Steric Hindrance: Bulky substituents near potential metabolic sites can sterically hinder the approach of the enzyme, thereby increasing metabolic stability.
-
Introduction of Metabolic "Soft Spots" or "Hard Spots": Certain functional groups are known to be readily metabolized (soft spots), while others are more resistant to biotransformation (hard spots). Strategic modification of these sites is a common approach in medicinal chemistry to modulate metabolic stability.
For this compound derivatives, potential sites of metabolism include the methyl group (oxidation to a hydroxymethyl or carboxylic acid), the amino group (N-dealkylation or oxidation), and the quinoline ring itself (aromatic hydroxylation). The specific metabolic profile will be determined by the interplay of the electronic and steric properties of the various substituents on the molecule.
Conclusion
The metabolic stability of this compound derivatives is a crucial parameter in their development as potential therapeutic agents. The in vitro microsomal stability assay provides a robust and high-throughput method for assessing this property early in the drug discovery process. The data on structurally similar 4-amino-7-chloroquinolines suggests that modifications to the side chain at the 4-amino position can significantly impact metabolic stability. By understanding the experimental protocols and the underlying structure-metabolism relationships, researchers can more effectively design and select compounds with optimized pharmacokinetic profiles for further development. This comparative guide serves as a foundational resource for scientists and drug development professionals working with this promising class of compounds.
References
Unraveling the Target: The Challenge of Evaluating 4-Methylquinolin-7-amine Selectivity
Despite the broad biological activities associated with the quinoline scaffold, a specific primary molecular target for 4-Methylquinolin-7-amine remains elusive in publicly available scientific literature. This absence of a well-defined target precludes a detailed analysis of its selectivity and a direct comparison with alternative compounds.
The 4-aminoquinoline structural motif is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of therapeutic effects, including anticancer, antimalarial, and antibacterial properties. However, the precise biological role of this compound has not been explicitly characterized. While research has explored the activity of structurally similar compounds, such as 7-amino-4-methylquinolin-2(1H)-one and other quinoline derivatives targeting enzymes like RIPK2 or Src kinase, this information cannot be directly extrapolated to delineate the primary mechanism of action for this compound.
Without a known primary target, a comprehensive evaluation of the compound's selectivity—its ability to interact with the intended target while minimizing off-target effects—cannot be performed. Such an analysis is fundamental in drug development for predicting potential therapeutic efficacy and adverse effects.
General Biological Activities of the 4-Aminoquinoline Class
While a specific target for this compound is not established, the broader class of 4-aminoquinolines has been extensively studied, revealing a range of biological activities. This general overview can provide a contextual understanding of the potential therapeutic areas for quinoline-based compounds.
Table 1: Overview of Biological Activities of 4-Aminoquinoline Derivatives
| Biological Activity | Examples of Targets/Pathways | Example Compounds (Not this compound) |
| Anticancer | Kinase Inhibition (e.g., PI3K, Akt, Src), DNA Intercalation, Autophagy Modulation | Chloroquine, Amodiaquine Derivatives |
| Antimalarial | Inhibition of Heme Polymerization | Chloroquine, Hydroxychloroquine |
| Antibacterial | Inhibition of DNA Gyrase and Topoisomerase IV | Fluoroquinolones (structurally related) |
| Anti-inflammatory | Modulation of Toll-like Receptors (TLRs), Inhibition of Inflammatory Cytokines | Certain Chloroquine Analogs |
Hypothetical Experimental Workflow for Target Identification and Selectivity Profiling
To evaluate the selectivity of a compound like this compound, a systematic experimental approach would be necessary, starting with the identification of its primary biological target.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
